1-(8-bromoquinolin-2-yl)ethan-1-one
Description
Properties
CAS No. |
1355018-24-4 |
|---|---|
Molecular Formula |
C11H8BrNO |
Molecular Weight |
250.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
"1-(8-bromoquinolin-2-yl)ethan-1-one" properties and characteristics
This is an in-depth technical guide on 1-(8-bromoquinolin-2-yl)ethan-1-one , a critical bifunctional scaffold used primarily in the synthesis of tridentate ligands for organometallic catalysis.
Executive Summary
This compound (also known as 2-acetyl-8-bromoquinoline ) is a heteroaromatic building block characterized by two distinct reactive centers: an electrophilic acetyl group at the C2 position and a halogenated site at the C8 position. This dual functionality makes it an indispensable precursor for constructing PNN (Phosphine-Nitrogen-Nitrogen) and NNN pincer ligands, which are central to modern ethylene polymerization catalysts (e.g., iron-based systems) and dehydrogenation catalysis.[1][2] Its structural rigidity, provided by the quinoline core, enhances the thermal stability of the resulting metal complexes.[1][2]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 1355018-24-4 |
| IUPAC Name | This compound |
| Synonyms | 2-Acetyl-8-bromoquinoline; 8-Bromo-2-quinolinyl methyl ketone |
| Molecular Formula | C₁₁H₈BrNO |
| Molecular Weight | 250.09 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, Toluene, THF; slightly soluble in Ethanol |
| SMILES | CC(=O)c1ccc2c(cccc2Br)n1 |
Spectroscopic Signature (¹H NMR)
The proton NMR spectrum is distinct, showing the acetyl methyl singlet and the characteristic splitting pattern of the quinoline ring.[1][2]
-
Solvent: CDCl₃ (400 MHz)
-
Aromatic Region:
8.24 (d, 1H), 8.14 (d, 1H), 8.09 (d, 1H), 7.81 (d, 1H), 7.47 (t, 1H).[1][2][3] -
Aliphatic Region:
2.94 (s, 3H, –CH ₃).[1][2]
Synthetic Pathways
The synthesis of this compound presents a regioselectivity challenge. The most robust method utilizes a Negishi cross-coupling approach starting from 2,8-dibromoquinoline. This method is preferred over direct lithiation due to the sensitivity of the quinoline ring to nucleophilic attack.
Core Synthesis Workflow (Negishi Coupling)
-
Pre-activation: Lithiation of ethyl vinyl ether to generate the
-lithiated vinyl ether. -
Transmetallation: Reaction with anhydrous ZnCl₂ to form the organozinc reagent.
-
Coupling: Pd-catalyzed cross-coupling with 2,8-dibromoquinoline. The C2 position is more reactive towards oxidative addition than the C8 position due to electronic deficiency adjacent to the nitrogen.
-
Hydrolysis: Acidic workup converts the enol ether intermediate into the ketone.
Figure 1: Regioselective synthesis via Negishi coupling. The C2-bromine is preferentially substituted.
Reactivity & Functionalization
The molecule's value lies in its divergent reactivity . It serves as a linchpin for constructing complex ligand architectures.
A. Carbonyl Condensation (Schiff Base Formation)
The acetyl group undergoes condensation with primary amines (anilines) to form imines.[1] This is the critical step for synthesizing iminopyridine or iminoquinoline ligands used in olefin polymerization.
-
Mechanism: Acid-catalyzed nucleophilic addition-elimination.
-
Application: Reaction with 2,6-diisopropylaniline yields sterically bulky ligands that protect the metal center in catalysis.
B. C8-Halogen Functionalization
The bromine atom at C8 remains intact during the acetylation (if controlled) but is primed for subsequent cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to introduce phosphine or amine donors.
-
Utility: Allows the conversion of the bidentate NN scaffold into a tridentate PNN or NNN pincer ligand.
Figure 2: Divergent reactivity map. Pathway A is the primary route for polymerization catalysts.[1]
Experimental Protocols
Protocol A: Synthesis of 2-Acetyl-8-bromoquinoline
Context: This protocol utilizes a Negishi coupling strategy to ensure regioselectivity at the C2 position.
-
Reagent Preparation: In a flame-dried Schlenk flask under Argon, dissolve ethyl vinyl ether (160 mmol) in dry THF (140 mL). Cool to -78°C.
-
Lithiation: Add n-Butyllithium (2.5 M in hexanes, 80 mmol) dropwise. Stir for 30 min at -78°C, then warm to RT for 1 hour.
-
Transmetallation: Cool back to -78°C. Add anhydrous ZnCl₂ (80 mmol). Warm to RT to form the organozinc species.
-
Coupling: Add a solution of Pd(dba)₂ (0.4 g) and PPh₃ (0.4 g) in THF, followed by 2,8-dibromoquinoline (40 mmol).
-
Reaction: Reflux the mixture overnight.
-
Hydrolysis: Add 1N HCl (100 mL) and reflux for 4 hours to cleave the vinyl ether.
-
Workup: Extract with diethyl ether, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Silica gel, Hexane/Benzene or Hexane/EtOAc).[1][2]
-
Yield: Expect ~45% of a yellow solid.
Protocol B: Condensation to Ligand (Example)
Context: Synthesis of the 2-(1-(2,6-diisopropylphenylimino)ethyl)-8-bromoquinoline.
-
Mixing: Combine 2-acetyl-8-bromoquinoline (10 mmol) and 2,6-diisopropylaniline (10 mmol) in ethanol (15 mL).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.1 g).
-
Reaction: Reflux for 3–12 hours. Monitor by TLC.[4]
-
Isolation: Upon cooling, the product typically precipitates as a yellow/orange crystalline solid.[2] Filter and wash with cold ethanol.
Safety & Handling
-
Hazards: The compound is an organobromide and likely an irritant (H315, H319, H335).[1][2]
-
Handling: Use standard PPE (gloves, goggles, lab coat).[1][2] Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at room temperature in a dry, inert atmosphere.
References
-
Synthesis and Polymerization Catalysis: Catalysts based on quinoline precursors. (2012).[1][5] WO2012009369A1. Google Patents. Link
-
Iron-Based Catalysts: Phosphine-Iminoquinoline Iron Complexes for Ethylene Polymerization. (2015).[1] Organometallics. Link[1][2]
-
General Quinoline Reactivity: Suzuki-Miyaura Cross-Coupling Reactions of Halopurines. (2001).[1] Synthesis. Link
Sources
- 1. pharmascholars.com [pharmascholars.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. WO2012009369A1 - Catalysts based on quinoline precursors - Google Patents [patents.google.com]
- 4. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. US20120016092A1 - Catalysts based on quinoline precursors - Google Patents [patents.google.com]
Physicochemical Profiling and Catalytic Applications of 1-(8-Bromoquinolin-2-yl)ethan-1-one
Executive Summary
In the landscape of modern organometallic chemistry, the design of highly tunable, sterically demanding chiral ligands is paramount for achieving high enantioselectivity in transition-metal catalysis. 1-(8-Bromoquinolin-2-yl)ethan-1-one (also known as 8-bromo-2-acetylquinoline) has emerged as a critical building block in this domain[1][2]. Serving as a bifunctional scaffold, it enables the rapid assembly of chiral iminoquinoline (IQ) and thiazolinyl iminoquinoline ligands[3].
This technical guide provides an in-depth analysis of the physicochemical properties, structural significance, and experimental workflows associated with this compound, specifically focusing on its role in generating advanced Cobalt(II) precatalysts for asymmetric transformations[1][2].
Physicochemical & Structural Properties
Understanding the baseline physicochemical parameters of this compound is essential for optimizing reaction conditions, particularly in moisture-sensitive Schiff base condensations and subsequent metalation steps.
Table 1: Physicochemical Parameters
| Parameter | Value / Description |
| Chemical Name | This compound |
| CAS Number | 1355018-24-4 |
| Molecular Formula | C₁₁H₈BrNO[4] |
| Molecular Weight | 250.09 g/mol [5] |
| SMILES String | CC(=O)C1=NC2=C(Br)C=CC=C2C=C1[4] |
| InChIKey | RFRRSHWJBPVXBR-UHFFFAOYSA-N |
| Physical State | Solid / Powder[6] |
| Storage Conditions | Ambient / Room Temperature[4] |
| GHS Hazard Codes | H302, H315, H319, H335[6] |
Mechanistic Significance in Ligand Design
The architectural brilliance of this compound lies in its dual functionalization:
-
The 2-Acetyl Group: Acts as the electrophilic center for condensation with primary chiral amines (e.g., chiral amino alcohols or thiazolamines). This forms a rigid imine (Schiff base) that acts as an
nitrogen donor to the metal center. -
The 8-Bromo Group: Positioned directly adjacent to the quinoline nitrogen, this halogen serves as a highly versatile handle. Because of its proximity to the coordinating nitrogen, the 8-position heavily dictates the steric environment of the resulting metal complex. It can be subjected to palladium-catalyzed cross-coupling to introduce bulky aryl groups or oxygen-based directing groups (forming 8-OIQ ligands)[1]. This enforces a highly specific chiral pocket that dictates the stereochemical outcome in reactions such as the[1][7] and the [2][3].
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of chiral ligands and their corresponding cobalt complexes. Every step is designed as a self-validating system to prevent the propagation of errors.
Protocol A: Synthesis of Chiral Iminoquinoline (IQ) Ligands
Objective: Condense this compound with a chiral amine to form a bidentate or tridentate Schiff base ligand.
-
Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 equivalent of this compound in anhydrous ethanol.
-
Catalysis & Causality: Add 1.1 equivalents of the selected chiral amine. Introduce a catalytic amount of glacial acetic acid (approx. 5 mol%). Causality: The acetic acid acts as a Brønsted acid, protonating the carbonyl oxygen to increase the electrophilicity of the carbon, thereby lowering the activation energy for nucleophilic attack by the amine.
-
Dehydration: Add activated 4Å molecular sieves to the reaction mixture. Causality: Schiff base formation is an equilibrium process. The molecular sieves sequester the water byproduct, driving the reaction to completion via Le Chatelier's principle.
-
Thermal Activation: Reflux the mixture at 80°C for 12–24 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via FTIR or GC-MS. The protocol is validated when the strong ketone carbonyl stretch (
) completely disappears, replaced by a distinct imine stretch ( ). -
Purification: Filter the mixture through a Celite pad to remove sieves, concentrate under reduced pressure, and purify via flash column chromatography (typically using a hexane/ethyl acetate gradient).
Protocol B: Metalation and Cobalt(II) Precatalyst Formation
Objective: Coordinate the synthesized 8-bromo-IQ ligand to a Cobalt(II) center.
-
Complexation: In a glovebox, dissolve the purified IQ ligand (1.0 eq) and anhydrous
(1.0 eq) in anhydrous THF. -
Causality of Solvent Choice: THF is selected because it is a weakly coordinating solvent that dissolves both the organic ligand and the inorganic salt. It temporarily coordinates to the cobalt center but is easily displaced by the strongly chelating, thermodynamically favored IQ ligand (chelate effect).
-
Stirring & Precipitation: Stir at room temperature for 12 hours. A distinct color change (often to deep green or brown, depending on the ligand) indicates successful coordination.
-
Self-Validation: Isolate the complex by adding cold diethyl ether to precipitate the catalyst. The paramagnetic nature of the Co(II) complex can be validated via Evans method NMR or single-crystal X-ray diffraction (XRD) to confirm the bidentate/tridentate coordination sphere[7].
Catalytic Workflows & Pathway Visualizations
The synthesized complexes are deployed in advanced asymmetric catalysis. Below are the logical workflows and mechanistic cycles, visualized using Graphviz.
Workflow for synthesizing chiral Co(II) complexes from this compound.
Cobalt-catalyzed asymmetric catalytic cycle utilizing the derived iminoquinoline ligand.
Environmental, Health, and Safety (EHS) Guidelines
When handling this compound, standard laboratory safety protocols for halogenated heterocycles must be strictly observed.
-
Hazards: The compound is classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335)[6].
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. All handling of the dry powder should be conducted within a certified fume hood to prevent inhalation of particulates.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is stable under ambient conditions but should be kept sealed to prevent degradation[4].
References
-
Cobalt-Catalyzed Asymmetric 1,4-Hydroboration of Enones with HBpin Organic Letters (2021) URL:[Link]
-
Desymmetrizing Isomerization of Alkene via Thiazolinyl Iminoquinoline Cobalt Catalysis Organic Letters (2022) URL:[Link]
Sources
"1-(8-bromoquinolin-2-yl)ethan-1-one" CAS number 1355018-24-4
Topic: "1-(8-bromoquinolin-2-yl)ethan-1-one" CAS number 1355018-24-4 Content Type: An in-depth technical guide.
The Lynchpin Scaffold for PNN Ligands & Kinase Inhibitors
Executive Summary
This compound (CAS 1355018-24-4), also known as 8-bromo-2-acetylquinoline, is a high-value heteroaromatic scaffold. It serves as a critical "bifunctional lynchpin" in modern organic synthesis. Its structural utility arises from two orthogonal reactive handles:
-
The C2-Acetyl Group: A condensation handle for Schiff base formation, enabling the synthesis of tridentate PNN (Phosphine-Nitrogen-Nitrogen) and NNN ligands essential for iron and cobalt catalysis.
-
The C8-Bromine Atom: A cross-coupling handle (Suzuki-Miyaura, Buchwald-Hartwig) allowing for late-stage diversification or the introduction of steric bulk to modulate catalytic pockets.
This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of this compound in drug discovery and organometallic catalysis.
Chemical Profile & Physicochemical Properties
| Property | Data |
| CAS Number | 1355018-24-4 |
| IUPAC Name | This compound |
| Synonyms | 8-Bromo-2-acetylquinoline; 2-Acetyl-8-bromoquinoline |
| Molecular Formula | C₁₁H₈BrNO |
| Molecular Weight | 250.09 g/mol |
| Physical State | Pale yellow to off-white solid |
| Solubility | Soluble in DCM, CHCl₃, THF; sparingly soluble in hexanes |
| Melting Point | 98–102 °C (Typical range for pure crystalline form) |
| Storage | Inert atmosphere (Argon/Nitrogen), 2–8 °C. Light sensitive.[1] |
Strategic Synthesis Protocols
Synthesis of CAS 1355018-24-4 requires navigating the regioselectivity of the quinoline ring. Two primary routes are established: the Classical Oxidative Route (scalable, lower cost) and the Modern Cross-Coupling Route (high precision, higher cost).
Method A: The Stille Coupling Approach (High Precision)
Recommended for gram-scale synthesis requiring high purity.
This method utilizes the differential reactivity of 2,8-dibromoquinoline. The C2 position is more electron-deficient and sterically accessible than the C8 position, allowing for selective functionalization.
Reaction Scheme: 2,8-Dibromoquinoline + Tributyl(1-ethoxyvinyl)tin → [Intermediate] → Hydrolysis → Product
Protocol:
-
Reagents: 2,8-Dibromoquinoline (1.0 equiv), Tributyl(1-ethoxyvinyl)tin (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Toluene.
-
Coupling: Charge a flame-dried Schlenk flask with 2,8-dibromoquinoline and Pd catalyst. Purge with Argon. Add Toluene and the tin reagent. Heat to 100°C for 12–16 hours.
-
Hydrolysis: Cool to room temperature. Add 1M HCl (aq) and stir vigorously for 2 hours. This hydrolyzes the vinyl ether intermediate to the ketone.
-
Workup: Neutralize with NaHCO₃, extract with EtOAc, and dry over MgSO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
Method B: The Oxidative Decarboxylation Route (Scalable)
Recommended for multi-gram/kilo-scale production.
Protocol:
-
Precursor: Start with 8-bromo-2-methylquinoline (synthesized via Doebner-Miller condensation of 2-bromoaniline and crotonaldehyde).
-
Oxidation: Treat 8-bromo-2-methylquinoline with Selenium Dioxide (SeO₂) in dioxane/water to yield 8-bromoquinoline-2-carbaldehyde.
-
Grignard Addition: React the aldehyde with Methylmagnesium bromide (MeMgBr) at -78°C to 0°C to form the secondary alcohol.
-
Final Oxidation: Oxidize the alcohol using Dess-Martin Periodinane or Swern conditions to yield the final acetyl ketone.
Visualization: Synthesis & Divergence Workflow
The following diagram illustrates the synthesis of the core scaffold and its downstream divergence into two major application classes: Catalytic Ligands and Kinase Inhibitors.
Figure 1: Selective synthesis pathway via Stille coupling and downstream application divergence.
Applications in Drug Discovery & Catalysis
A. PNN Ligand Synthesis for Green Catalysis
The primary academic and industrial use of this compound is as a precursor for Iminoquinoline (IQ) ligands.
-
Mechanism: The acetyl group undergoes condensation with substituted anilines (e.g., 2,6-diisopropylaniline) to form bulky imines.
-
Impact: These ligands coordinate with Earth-abundant metals (Fe, Co) to form complexes capable of ethylene polymerization and asymmetric hydroboration of enones. The 8-bromo group is often substituted with a phosphine moiety (via lithiation) to complete the PNN pincer geometry.
B. Medicinal Chemistry (Kinase Inhibition)
In pharmaceutical research, the scaffold acts as a rigid backbone for:
-
Pim Kinase Inhibitors: The quinoline ring mimics the adenine base of ATP. The 8-bromo position allows for the attachment of solubilizing groups (e.g., piperazines) or hydrophobic tails to occupy the kinase selectivity pocket.
-
Self-Validating Check: When designing analogs, ensure the acetyl group is converted to a heterocycle (e.g., triazole or thiazole) to improve metabolic stability, as the bare ketone is prone to rapid reduction in vivo.
Handling and Safety (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation. In case of contact, rinse immediately with polyethylene glycol 400.
References
-
Synthesis of PNN Ligands: Zhang, S., et al.[2] "Phosphine-Iminoquinoline Iron Complexes for Ethylene Polymerization." Organometallics, 2010 . Link
-
Cobalt Catalysis Applications: Liu, W., et al.[3] "Cobalt-Catalyzed Asymmetric 1,4-Hydroboration of Enones." Organic Letters, 2021 .[4] Link[4]
-
Kinase Inhibitor Scaffolds: Barberis, C., et al. "Triazolopyridine compounds as Pim kinase inhibitors." World Intellectual Property Organization, WO2012154274A1 , 2012. Link
-
General Quinoline Functionalization: Muscia, G. C., et al. "Synthesis of 2-acetylquinolines via Stille coupling." Tetrahedron Letters, 2005 .[5] Link
Sources
An In-depth Technical Guide to 1-(8-bromoquinolin-2-yl)ethan-1-one for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the commercially available quinoline derivative, 1-(8-bromoquinolin-2-yl)ethan-1-one. As a Senior Application Scientist, the following sections will delve into its chemical properties, commercial availability, a proposed synthetic route based on established methodologies, and its potential applications in the fields of medicinal chemistry and drug discovery. This document is designed to be a practical resource, offering both foundational knowledge and actionable protocols.
Compound Overview and Commercial Availability
This compound, with the CAS number 1355018-24-4, is a halogenated quinoline derivative featuring an acetyl group at the 2-position and a bromine atom at the 8-position.[1][2][3][4] This substitution pattern makes it an attractive building block for the synthesis of more complex molecules with potential biological activity. The presence of the bromine atom offers a handle for further functionalization through various cross-coupling reactions, while the acetyl group can be a key pharmacophore or a site for derivatization.
The compound is readily available from several commercial suppliers, ensuring its accessibility for research and development purposes.
Table 1: Commercial Availability and Key Properties of this compound
| Supplier | Purity | Physical Form | CAS Number | Molecular Weight |
| Sigma-Aldrich (MilliporeSigma) | 95-98% | Powder/Solid | 1355018-24-4 | 250.09 g/mol |
| Fluorochem | 98% | Not specified | 1355018-24-4 | 250.095 g/mol |
| CymitQuimica | 98% | Not specified | 1355018-24-4 | 250.09 g/mol |
| Ambeed | Not specified | Not specified | 1355018-24-4 | 250.09 g/mol |
This ready availability from multiple sources provides researchers with a reliable supply chain for their projects, from initial screening to larger-scale syntheses.
Proposed Synthesis Protocol
The proposed synthesis is a two-step process, starting with the synthesis of the key intermediate, 2-amino-3-bromobenzophenone, followed by the Friedländer condensation to yield the target compound.
Step 1: Synthesis of 2-amino-3-bromobenzophenone
This initial step involves the synthesis of the necessary 2-aminoaryl ketone precursor. A potential route is the Friedel-Crafts acylation of 2-bromoaniline. However, direct Friedel-Crafts reactions on anilines can be challenging due to the Lewis basicity of the amino group, which can complex with the Lewis acid catalyst.[7][8][9][10] A more reliable approach would involve protection of the amino group, followed by acylation and deprotection.
Experimental Protocol: Synthesis of 2-amino-3-bromobenzophenone (Illustrative)
-
Protection of 2-bromoaniline: React 2-bromoaniline with a suitable protecting group, such as acetyl chloride or di-tert-butyl dicarbonate (Boc-anhydride), to form the corresponding amide. This deactivates the amino group slightly and directs the acylation.
-
Friedel-Crafts Acylation: The protected 2-bromoaniline is then subjected to a Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[7][8][10] The reaction is typically carried out in an inert solvent such as dichloromethane or carbon disulfide.
-
Deprotection: The resulting protected 2-acyl-bromoaniline is then deprotected under appropriate conditions (e.g., acidic or basic hydrolysis for an acetyl group, or acid treatment for a Boc group) to yield 2-amino-3-bromobenzophenone.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to obtain the pure 2-amino-3-bromobenzophenone.
Step 2: Friedländer Annulation to this compound
The core of the synthesis is the Friedländer annulation, which constructs the quinoline ring system. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[5][6]
Experimental Protocol: Synthesis of this compound
-
Materials and Reagents:
-
2-amino-3-bromobenzophenone (from Step 1)
-
Butane-2,3-dione
-
Copper(II) triflate (Cu(OTf)₂) as a mild Lewis acid catalyst[6]
-
Dichloromethane (DCM) as the solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-bromobenzophenone (1 equivalent) in dichloromethane.
-
Add butane-2,3-dione (1.2 equivalents) to the solution.
-
Add a catalytic amount of copper(II) triflate (e.g., 10 mol%).
-
Heat the reaction mixture to reflux (approximately 40 °C) for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Diagram 1: Proposed Synthetic Pathway
Caption: A plausible two-step synthesis of this compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[2] The structural features of this compound suggest several potential avenues for its application in drug discovery.
-
Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity.[2] The 8-bromo substituent, in particular, has been a feature in some quinoline-based compounds with cytotoxic effects. The acetyl group at the 2-position could also contribute to the biological activity or serve as a point for further modification to optimize anticancer potency.
-
Inhibitors of Enzymes: The quinoline core is present in numerous enzyme inhibitors. For instance, certain quinoline-based compounds act as inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer stem cell survival. The specific substitution pattern of the title compound could be explored for its inhibitory potential against various enzymatic targets.
-
Antimalarial and Antimicrobial Agents: Quinolines have a long history as antimalarial drugs (e.g., quinine, chloroquine). The development of new quinoline-based compounds remains an active area of research to combat drug-resistant strains. Similarly, quinoline derivatives have shown promise as antibacterial and antifungal agents.
-
Neurological Disorders: Research has explored the use of quinoline derivatives in the context of neurodegenerative diseases like Alzheimer's disease. The ability of the quinoline scaffold to interact with various biological targets makes it a versatile starting point for the design of new therapeutic agents for central nervous system disorders.
Diagram 2: Potential Research Applications
Caption: Potential research avenues for this compound.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential for applications in drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its properties, commercial availability, a detailed, plausible synthesis protocol, and a discussion of its potential research applications. The information presented herein is intended to empower researchers to effectively utilize this compound in their quest for novel therapeutic agents.
References
-
2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. (URL: [Link])
-
260 quinolones for applications in medicinal chemistry: synthesis and structure. (URL: [Link])
-
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (URL: [Link])
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])
-
Synthesis of 2-acetyl-4-phenylquinolines (3 a-k). - ResearchGate. (URL: [Link])
-
2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies | Request PDF - ResearchGate. (URL: [Link])
-
1-(8-Bromoquinolin-2-yl)ethanone | 1355018-24-4 - MilliporeSigma. (URL: [Link])
-
Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2. (URL: [Link])
-
lithiation of 8-bromoquinoline - Sciencemadness.org. (URL: [Link])
-
Why is a Friedel-Crafts reaction not possible on Quinoline? - Quora. (URL: [Link])
-
Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(8-Bromoquinolin-2-yl)ethanone [sigmaaldrich.com]
- 4. 1355018-24-4 | this compound | Ambeed.com [ambeed.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
Strategic Synthesis & Functionalization of 8-Bromoquinoline Scaffolds
Executive Summary: The "Peri" Challenge
8-Bromoquinoline represents a privileged scaffold in medicinal chemistry and materials science (OLEDs). Its structural uniqueness stems from the peri-position (C8) relative to the quinoline nitrogen. This proximity creates a distinct steric and electronic environment compared to the more accessible C3, C5, or C6 positions.
For the synthetic chemist, the 8-bromo substituent presents a dual challenge:
-
Synthesis: Direct bromination of quinoline is non-regioselective, typically favoring the C3 (under thermal conditions) or C5/C8 mixtures (under electrophilic conditions) due to the deactivating nature of the protonated nitrogen.
-
Functionalization: The C8-Br bond is sterically congested.[1] Standard cross-coupling protocols often fail due to retarded oxidative addition or difficult transmetallation.
This guide outlines two high-fidelity synthetic routes—the Modified Skraup (scalable) and the Sandmeyer (high purity)—and details the catalytic systems required to overcome the steric barrier at the 8-position.
Retrosynthetic Logic & Pathway Selection
The choice of synthetic route depends entirely on the available starting material and scale requirements.
Figure 1: Decision matrix for synthetic route selection based on precursor availability.
Protocol A: The Modified Skraup Synthesis
Best for: Multi-gram to kilogram scale synthesis. Core Principle: The reaction condenses 2-bromoaniline with acrolein (generated in situ from glycerol).
The Challenge of Violence
The classic Skraup reaction is notoriously violent (exothermic). The "Modified" protocol uses a moderator (ferrous sulfate) and a controlled oxidant (m-nitrobenzenesulfonic acid or mild nitrobenzene conditions) to prevent thermal runaway.
Step-by-Step Methodology
-
Reagents: 2-Bromoaniline (1.0 equiv), Glycerol (3.0 equiv), Conc.
, Sodium m-nitrobenzenesulfonate (0.6 equiv), (catalytic). -
Equipment: 3-neck round bottom flask, reflux condenser, mechanical stirrer (magnetic stirring often fails due to viscosity).
Procedure:
-
Setup: Charge the flask with 2-bromoaniline, sodium m-nitrobenzenesulfonate, ferrous sulfate, and glycerol.
-
Acid Addition: Add concentrated sulfuric acid dropwise with vigorous stirring. Caution: Exothermic.
-
Reaction: Heat the mixture to 135–140°C.
-
Critical Control Point: The reaction may exhibit a delayed exotherm. If the temperature spikes rapidly, remove the heating mantle immediately. Maintain reflux for 4–5 hours.
-
-
Workup:
-
Cool to ~100°C and pour into ice water.
-
Basify to pH >10 using 50% NaOH solution. Note: The inorganic salts will precipitate; filtration may be required before extraction.
-
Steam distill the crude mixture (classic method) OR extract exhaustively with Dichloromethane (DCM).
-
-
Purification: Distillation under reduced pressure (bp ~110-114°C at 14 mmHg) yields the product as a pale yellow oil that solidifies upon standing.
Self-Validation Check:
-
Success: Product solidifies to a low-melting solid (mp ~35°C).
-
Failure: Presence of unreacted aniline (check TLC) or polymerization "tar" (due to uncontrolled heating).
Protocol B: The Sandmeyer Reaction
Best for: High-purity requirements where 8-aminoquinoline is available.
Core Principle: Radical-nucleophilic aromatic substitution (
Step-by-Step Methodology
-
Reagents: 8-Aminoquinoline,
, (48%), .
Procedure:
-
Salt Formation: Dissolve 8-aminoquinoline in 48% HBr and cool to -5°C in an ice/salt bath.
-
Diazotization: Add aqueous
dropwise, maintaining internal temperature <0°C. Stir for 20 mins.-
Endpoint Check: Starch-iodide paper should turn blue immediately (excess nitrite).
-
-
Substitution: Transfer the cold diazonium solution slowly into a stirring solution of
in HBr heated to 60°C.-
Observation: Evolution of
gas will be vigorous.
-
-
Workup: Basify with
, extract with Ethyl Acetate, and wash with brine. -
Purification: Silica gel chromatography (Hexane/EtOAc 9:1).
Downstream Functionalization: Overcoming Sterics
The 8-position is "condensed." Standard catalysts like
Catalyst Selection Strategy
To couple 8-bromoquinoline with aryl boronic acids, you must use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) .
Recommended System:
-
Catalyst:
or -
Ligand: SPhos (for stability) or XPhos (for extreme sterics).
-
Base:
(anhydrous) is superior to carbonates for hindered substrates.
Comparative Catalyst Performance (Data Summary)
| Catalyst System | Ligand Type | Yield (8-Phenylquinoline) | Reaction Time | Notes |
| Pd(PPh3)4 | Monodentate | < 30% | 24 h | Fails due to steric crowding; significant dehalogenation. |
| Pd(dppf)Cl2 | Bidentate | 55% | 18 h | Moderate success; requires high temperature (110°C). |
| Pd2(dba)3 + SPhos | Biaryl Phosphine | 92% | 4 h | Gold Standard. Excellent turnover at 80°C. |
| Pd-PEPPSI-iPr | NHC | 88% | 2 h | Very fast; excellent for difficult boronic acids. |
Mechanistic Workflow for Coupling
Figure 2: The catalytic cycle highlighting the Oxidative Addition step, which is the rate-determining step (RDS) for hindered 8-bromo substrates.
References
-
Skraup Synthesis Protocol: Organic Syntheses, Coll. Vol. 1, p. 478 (1941); Vol. 2, p. 79 (1922).
-
Sandmeyer Reaction Overview: The Sandmeyer Reaction: A Detailed Review, Organic Chemistry Portal.
-
Steric Hindrance in Coupling: Catalysts for Suzuki-Miyaura Coupling, BenchChem Technical Support.
- Advanced Ligands (SPhos/XPhos):Buchwald, S. L. et al., "Universal Catalysts for Cross-Coupling," J. Am. Chem. Soc.
-
Regioselective Bromination: Tetrahedron, Vol 73, 5389-5396.[3] (Discusses regioselectivity issues in direct bromination).
Sources
The Quinoline Scaffold: A Privileged Framework in Modern Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, has long been a cornerstone of medicinal chemistry. Its rigid, aromatic structure provides an ideal framework for the design of molecules that can interact with a wide range of biological targets with high affinity and specificity. This technical guide provides an in-depth exploration of the biological potential of the quinoline scaffold, moving beyond a simple recitation of its activities to delve into the causality behind its therapeutic efficacy. We will explore its diverse pharmacological applications, from its historical significance in the fight against malaria to its current role in the development of cutting-edge cancer therapies, antiviral agents, and neuroprotective compounds. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, offering not only a thorough review of the existing literature but also practical, field-proven insights into the experimental design and validation of quinoline-based therapeutics.
The Enduring Legacy and Physicochemical Properties of the Quinoline Core
Quinoline and its derivatives have a rich history in medicine, with the discovery of quinine from Cinchona bark as the first effective treatment for malaria marking a pivotal moment in pharmacology.[1] This legacy continues today, with a multitude of synthetic quinoline-based drugs approved for various indications. The enduring appeal of the quinoline scaffold lies in its unique combination of physicochemical properties. Its aromatic nature allows for π-π stacking interactions with biological macromolecules, while the nitrogen atom can act as a hydrogen bond acceptor. Furthermore, the quinoline ring can be readily functionalized at multiple positions, enabling the fine-tuning of its steric, electronic, and pharmacokinetic properties to optimize target engagement and drug-like characteristics.[2]
Diverse Pharmacological Activities: A Multi-Target Scaffold
The versatility of the quinoline scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. This section will explore the key therapeutic areas where quinoline-based compounds have made a significant impact.
Antimalarial Activity: The Foundation of Quinoline's Therapeutic Journey
The development of quinoline-based antimalarials has been a cornerstone in the global fight against malaria.[3] While the emergence of drug resistance is a significant challenge, the quinoline scaffold continues to be a critical component in the design of new and effective antimalarial agents.[4][5]
Mechanism of Action: The primary mechanism of action for many quinoline antimalarials, such as chloroquine, involves the inhibition of hemozoin biocrystallization in the food vacuole of the Plasmodium parasite.[3] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinoline antimalarials are thought to accumulate in the acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[3][6]
Key Antimalarial Quinoline Derivatives and their In Vitro Activity
| Compound | Plasmodium falciparum Strain | IC50 (µg/mL) | Reference |
| Chloroquine | Drug-sensitive | 0.49 | [7] |
| Derivative 4b | - | 0.46 | [7] |
| Derivative 4i | - | 0.014 | [7] |
| Derivative 12 | - | 0.46 | [7] |
| Quinolinyl thiourea derivative | Chloroquine-resistant | 1.2 µM | [8] |
| 7-(2-phenoxyethoxy)-4(1H)-quinolone derivative | Drug-resistant | 0.15 nM (EC50) | [8] |
| Quinoline-β-lactam hybrid | W2 strain | 80-94 nM | [9] |
| 4-aminoquinoline-ferrocene conjugate | Chloroquine-resistant | 0.13 mM | [9] |
| Fluoroalkylated γ-lactam-4-aminoquinoline | 3D7 (sensitive) | 19-26 nM | [9] |
| Fluoroalkylated γ-lactam-4-aminoquinoline | W2 (multi-drug resistant) | 42-49 nM | [9] |
Anticancer Activity: A Modern Frontier for Quinoline Derivatives
The quinoline scaffold has emerged as a promising framework for the development of novel anticancer agents.[10][11][12][13][14] Its derivatives have been shown to target a variety of cancer-related pathways, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.[10]
Mechanisms of Action: The anticancer activity of quinoline derivatives is multifaceted and includes:
-
Topoisomerase Inhibition: Many quinoline-based compounds act as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death.[6][10]
-
Kinase Inhibition: Several quinoline derivatives have been developed as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation, such as Pim-1 kinase and PAK1.[6]
-
Tubulin Polymerization Inhibition: Some quinoline-indole hybrids have been shown to inhibit tubulin polymerization, a key process in cell division, leading to mitotic arrest and apoptosis.[6]
-
Induction of Apoptosis: Quinoline derivatives can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[3]
Selected Anticancer Quinoline Derivatives and their In Vitro Cytotoxicity
| Compound/Derivative Class | Cancer Cell Line(s) | IC50/GI50 | Reference |
| Indole quinoline hybrid (Compound 2) | K562 | 2.09 µM (Tubulin polymerization inhibition) | [6] |
| Quinoline-2-carboxamide (Compound 5) | Prostate Cancer | 1.29 µM (Pim-1 kinase inhibition) | [6] |
| 7-Chloro-4-quinolinylhydrazone | SF-295, HTC-8, HL-60 | 0.314 - 4.65 µg/cm³ | [10] |
| 3-Quinoline derivative (Compound 11) | MCF7 | 29.8 µmol L⁻¹ | [10] |
| N-alkylated, 2-oxoquinoline | HEp-2 | 49.01–77.67% (IC%) | [10] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 | 19.88 ± 3.35 µg/ml | [10] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32, MDA-MB-231, A549 | Comparable to cisplatin/doxorubicin | [15] |
| Quinoline derivative Q6 | MCF7 | 0.82 µM | [13] |
Antibacterial Activity: Combating Drug Resistance
With the rise of antibiotic-resistant bacteria, there is an urgent need for new antibacterial agents. The quinoline scaffold has been a fruitful source of such compounds, with several derivatives demonstrating potent activity against both Gram-positive and Gram-negative bacteria.[4][16][17][18]
Mechanism of Action: The antibacterial mechanism of many quinoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair. This leads to the accumulation of DNA strand breaks and ultimately bacterial cell death.
In Vitro Antibacterial Activity of Quinoline Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| Derivative 11 | S. aureus | 6.25 | [4] |
| Quinolone-based dihydrotriazine (93a-c) | S. aureus, E. coli | 2 | [4] |
| Quinoline-based amino acid (43a) | E. coli, S. aureus, B. subtilis, P. aeruginosa | 0.62 | [4] |
| Quinoline-2-one derivative (6c) | MRSA, VRE | 0.75 | [17] |
| Quinoline-2-one derivative (6c) | MRSE | 2.50 | [17] |
| Oxazino quinoline hybrid (5d) | Gram-positive & Gram-negative strains | 0.125–8 | [18] |
| Quinoline derivative 3c | S. aureus | 2.67 | [16] |
Antiviral Activity: A Broad-Spectrum Approach
Quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including coronaviruses, dengue virus, and enteroviruses.[1][19][20][21][22][23][24]
Mechanism of Action: The antiviral mechanisms of quinoline derivatives are diverse and can include:
-
Inhibition of Viral Entry: Chloroquine and hydroxychloroquine are thought to inhibit the entry of some viruses by increasing the pH of endosomes, which is required for viral fusion with the host cell membrane.[1][24]
-
Inhibition of Viral Replication: Some derivatives have been shown to inhibit viral RNA synthesis and protein production.[19][20]
-
Targeting Viral Proteins: Certain quinoline analogues have been designed to specifically target viral proteins, such as the VP1 protein of enteroviruses.[21]
Antiviral Activity of Selected Quinoline Derivatives
| Compound | Virus | EC50 | Reference |
| Chloroquine | HCoV-OC43 | 0.12-12 µM | [1] |
| Hydroxychloroquine | Coronaviruses | 0.12-12 µM | [1] |
| 2,8-bis(trifluoromethyl)quinoline (141a) | Zika Virus (ZIKV) | 0.8 µM | [19] |
| Quinoline analogue (19) | Enterovirus D68 (EV-D68) | 0.05 - 0.10 µM | [21] |
| Quinoline analogue (10a) | Enterovirus D68 (EV-D68) | 0.4 ± 0.2 μM | [22] |
| Quinoline analogue (12a) | Enterovirus D68 (EV-D68) | ≤ 0.1 μM | [22] |
| 2,8-Bis(trifluoromethyl)quinoline (13a) | Zika Virus (ZIKV) | 0.8 µM | [23] |
Neuroprotective Activity: A Hope for Neurodegenerative Diseases
There is growing interest in the potential of quinoline derivatives for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[25][26][27][28][29][30][31]
Mechanism of Action: The neuroprotective effects of quinoline derivatives are often attributed to their multi-target-directed ligand (MTDL) nature, which can include:
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to increase acetylcholine levels in the brain.[25][27]
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that contribute to neuronal damage.[28]
-
Metal Chelation: Chelation of metal ions, such as copper and iron, that can promote the aggregation of amyloid-beta plaques.[28]
Cholinesterase Inhibitory Activity of Novel Quinoline Derivatives
| Compound ID | Acetylcholinesterase (AChE) IC50 (µM) | Reference |
| 5a | 0.033 | [25] |
| 5c | 0.096 | [25] |
| 6a | 0.177 | [25] |
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the synthesis of a key class of quinoline derivatives and for the evaluation of their biological activities.
General Synthetic Procedure for 4-Aminoquinoline Derivatives
The synthesis of 4-aminoquinolines is a fundamental process in the development of many quinoline-based drugs. A common and effective method involves the nucleophilic aromatic substitution of a 4-chloroquinoline with an appropriate amine.[32][33][34]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 7-substituted-4-chloroquinoline (1 equivalent) and the desired monoaminoalkane or diaminoalkane (in excess).
-
Solvent and Base (if necessary): The reaction can often be carried out neat (without solvent).[32] For less reactive amines, a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) can be used. In some cases, a base such as K2CO3 or triethylamine may be added to scavenge the HCl generated during the reaction.
-
Heating: Heat the reaction mixture to a temperature between 80 °C and 140 °C. The optimal temperature and reaction time will depend on the specific reactants and should be monitored by Thin Layer Chromatography (TLC).[32][33]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the reaction was performed neat, dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extraction: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis.[32]
Protocol for Assessing Neuroprotective Effects against MPP+-induced Neurotoxicity
This protocol describes an in vitro assay to evaluate the ability of quinoline derivatives to protect neuronal cells from the neurotoxin MPP+, a commonly used model for Parkinson's disease research.[25]
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F-12 supplemented with FBS and antibiotics)
-
Novel quinoline derivatives (dissolved in a suitable solvent like DMSO)
-
1-methyl-4-phenylpyridinium (MPP+)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the novel quinoline derivatives for 1-2 hours. Include control wells with vehicle (e.g., DMSO) only.
-
Induction of Neurotoxicity: Add MPP+ to the wells to induce neurotoxicity. Include control wells that are not treated with MPP+.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Determine the concentration at which the quinoline derivative provides significant protection against MPP+-induced cell death.[25]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the complex biological processes involved, this section utilizes Graphviz to create diagrams of key signaling pathways and experimental workflows.
General Mechanism of Action for Quinolone Antibacterials
Caption: Mechanism of action of quinolone antibacterial agents.
Experimental Workflow for In Vitro Anticancer Cytotoxicity Assay
Sources
- 1. malariaworld.org [malariaworld.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. ijmphs.com [ijmphs.com]
- 6. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-Based Hybrid Compounds with Antimalarial Activity | MDPI [mdpi.com]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 13. neuroquantology.com [neuroquantology.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 26. walshmedicalmedia.com [walshmedicalmedia.com]
- 27. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. tandfonline.com [tandfonline.com]
- 31. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 33. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
An In-Depth Technical Guide to the Friedländer Synthesis of Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the various synthetic methodologies developed to construct this important heterocyclic system, the Friedländer synthesis remains one of the most fundamental, versatile, and widely employed strategies.[3][4] First reported by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acid or base, to yield a substituted quinoline.[5][6][7]
This in-depth technical guide provides a comprehensive overview of the Friedländer synthesis, from its core mechanistic principles to modern applications and practical experimental protocols. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction in their own work.
The Core of the Reaction: Mechanism and Causality
The Friedländer synthesis is a condensation reaction followed by a cyclodehydration.[8] It is typically carried out by refluxing an aqueous or alcoholic solution of the reactants in the presence of a base or an acid, or by heating a mixture of the reactants at high temperatures without a catalyst.[9] The reaction's versatility stems from its tolerance of a wide range of functional groups on both the 2-amino carbonyl component and the α-methylene partner.[9]
Mechanistic Pathways: A Tale of Two Routes
Two primary mechanistic pathways are proposed for the Friedländer synthesis, with the operative route largely dependent on the reaction conditions.[10][6][11]
-
Aldol Condensation Pathway: Favored under basic conditions, this pathway commences with an aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene ketone.[6] The resulting aldol adduct then undergoes an intramolecular cyclization via the attack of the amino group on the carbonyl, followed by dehydration to furnish the quinoline product.[5][6]
-
Schiff Base Formation Pathway: Under acidic conditions, the reaction often initiates with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the enol or enamine of the ketone.[10][6] This is subsequently followed by an intramolecular aldol-type reaction and dehydration to yield the final quinoline derivative.[10]
A recent study has suggested that under typical acidic or basic conditions, the intermolecular aldol reaction is the initial and rate-limiting step.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
The Strategic Role of Bromoquinolines as Synthetic Intermediates in Drug Discovery
[1][2]
Executive Summary
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in over 30 FDA-approved therapeutics ranging from antimalarials to tyrosine kinase inhibitors (TKIs).[1] Bromoquinolines serve as the critical linchpin in accessing this chemical space. Unlike their chloro- analogs, bromoquinolines offer a superior balance of reactivity and stability: they are sufficiently labile for rapid lithium-halogen exchange and palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) yet stable enough to survive early-stage oxidizing or acidic conditions.
This guide analyzes the regioselective reactivity of bromoquinolines, details the synthesis of the scaffold, and provides validated protocols for their transformation into bioactive heterocycles.[2]
Structural Diversity & Reactivity Profiles
The reactivity of a bromoquinoline depends entirely on the position of the bromine atom relative to the nitrogen heteroatom. The quinoline ring is electronically amphoteric: the pyridine ring (positions 2, 3,[1] 4) is electron-deficient, while the benzene ring (positions 5, 6, 7,[1] 8) is comparatively electron-rich.
The Reactivity Matrix
| Position | Electronic Character | Primary Reactivity Mode | Key Application |
| C2 / C4 | Highly | SNAr (Nucleophilic Aromatic Substitution) & Pd-Coupling | Introduction of amines (anilines) for kinase affinity (e.g., EGFR inhibitors). |
| C3 | Vinyl-like / Isolated | Pd-Catalyzed Coupling (Suzuki, Heck) | "Handle" for extending conjugation; rarely undergoes SNAr. |
| C5 - C8 | Benzenoid | Lithiation & Pd-Coupling | Building fused tricyclic systems; modifying lipophilicity. |
Visualization: The Bromoquinoline Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from different bromoquinoline isomers.
Caption: Divergent synthetic utility of bromoquinoline isomers based on electronic environment.
Synthesis of the Scaffold
Before utilizing the intermediate, one must synthesize it with high regiocontrol.
The POBr3 Activation Protocol (C4-Selective)
The most reliable method to access 4-bromoquinolines is the conversion of 4-quinolinones (often derived from the Gould-Jacobs reaction). Direct bromination of quinoline often yields mixtures; therefore, functional group interconversion is preferred.[1]
Mechanism: Phosphorus oxybromide (
The Skraup & Combes Approaches (Benzenoid Selective)
To place a bromine on the benzenoid ring (C5-C8), it is strategic to start with a pre-brominated aniline.[1] For example, 4-bromoaniline in a Skraup synthesis yields 6-bromoquinoline. This avoids the poor selectivity of electrophilic aromatic substitution on the intact quinoline ring.
Cross-Coupling Architectures
The utility of bromoquinolines culminates in Palladium-catalyzed cross-couplings.[3][2][4][5]
Suzuki-Miyaura Coupling[1][6][7]
-
Role: Formation of C-C bonds to create biaryl scaffolds.[6]
-
Substrate Preference: 3-bromoquinoline > 3-chloroquinoline.[3] The weaker C-Br bond (approx. 68 kcal/mol vs 81 kcal/mol for C-Cl) facilitates faster oxidative addition to Pd(0).
-
Catalytic System:
with bulky phosphine ligands (e.g., XPhos, SPhos) or simple for unhindered substrates.[1]
Buchwald-Hartwig Amination[1][5][9]
-
Role: Formation of C-N bonds, critical for kinase inhibitors where an ATP-mimetic H-bond donor/acceptor motif is required.
-
Challenge: 4-bromoquinolines are prone to hydrolysis or SNAr background reactions.
-
Solution: Use of chelating ligands like BINAP or DPPF to accelerate reductive elimination of the amine product over competitive side reactions.
Experimental Protocols
Protocol A: Synthesis of 4-Bromoquinoline from 4-Hydroxyquinoline
This protocol utilizes POBr3 for the activation of the chemically inert amide/enol tautomer.
Reagents:
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask under
atmosphere. -
Dissolution: Suspend 4-hydroxyquinoline in anhydrous DMF (0.5 M concentration). Cool to 0°C.
-
Activation: Add
portion-wise (exothermic). The solution will turn from a suspension to a clear, often reddish solution.[1] -
Reaction: Warm to 40°C and stir for 2 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes).[1] The starting material (polar, baseline) should disappear, replaced by a less polar spot (
).[1] -
Quench (Critical): Pour the mixture onto crushed ice/water. Neutralize carefully with saturated
to pH 8. Note: Acidic aqueous workup will protonate the quinoline nitrogen, trapping it in the water layer.[1] -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
.[7][1][5] -
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Suzuki-Miyaura Coupling of 3-Bromoquinoline
Standardized conditions for attaching aryl groups to the C3 position.
Reagents:
-
3-Bromoquinoline (1.0 equiv)[3]
-
Arylboronic acid (1.2 equiv)[1]
- (5 mol%)[1]
- (2.0 equiv, 2M aqueous solution)[1]
-
DME (Dimethoxyethane) / Water (4:1 ratio)[1]
Step-by-Step:
-
Degassing: Combine solvent (DME) and aqueous base in the reaction vessel. Sparge with Argon for 15 minutes. Oxygen is the enemy of the Pd(0) catalytic cycle.
-
Addition: Add 3-bromoquinoline, boronic acid, and catalyst under a positive pressure of Argon.
-
Reflux: Heat to 85°C for 12 hours.
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water.[7][1][5]
-
Analysis: 3-Arylquinolines typically show strong fluorescence under UV (254/365 nm).
Workflow Visualization
The following diagram details the logical flow from raw material to functionalized drug scaffold, highlighting the critical "Decision Point" where the synthetic route diverges based on the target pharmacology.
Caption: Synthetic workflow converting hydroxy-precursors to functionalized drug cores.
References
-
Organic Syntheses. "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction." Org.[8] Synth.2016 , 93, 256-264.[1] [1]
-
Journal of Medicinal Chemistry. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." J. Med. Chem.2021 , 64, 18, 13170–13226.[1] [1]
-
BenchChem Protocols. "Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines." (Aggregated protocols for 3-bromoquinoline).
-
Journal of Medicinal Chemistry. "Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles." J. Med. Chem.2001 , 44, 3965.[1]
-
ChemicalBook. "4-Bromoquinoline Synthesis via POBr3." (Standard industrial protocol data).
Sources
- 1. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Exploring the Reactivity of the Acetyl Group on a Quinoline Ring
Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Introduction
The acetylquinoline scaffold represents a critical pharmacophore in modern medicinal chemistry. While the quinoline ring itself provides a rigid, lipophilic platform for
This guide dissects the reactivity of the acetyl group attached to the quinoline ring. Unlike a standard aryl ketone (e.g., acetophenone), the reactivity of acetylquinoline is heavily modulated by the electron-deficient nature of the nitrogen-containing heterocycle. The position of the acetyl group (C2, C3, or C4) dictates the acidity of the
Mechanistic Analysis: Positional Effects on Reactivity
The reactivity of the acetyl group is governed by the acidity of its
The 2- and 4-Positions (Active Positions)
Acetyl groups at the C2 and C4 positions exhibit enhanced reactivity compared to the C3 position.
-
Mechanism: Upon deprotonation, the negative charge on the enolate carbon can be delocalized onto the electronegative ring nitrogen. This is analogous to the reactivity seen in 2- and 4-picolines.
-
Inductive Effect (-I): The adjacent nitrogen exerts a strong electron-withdrawing effect, further acidifying the
-protons.
The 3-Position (Pseudo-Phenyl Behavior)
The 3-acetylquinoline isomer behaves more like a substituted acetophenone.
-
Mechanism: The negative charge of the enolate cannot be delocalized onto the ring nitrogen through resonance without disrupting aromaticity or invoking unstable canonical forms.
-
Implication: Reactions requiring enolate formation (e.g., Claisen-Schmidt) often require stronger bases or harsher conditions compared to the 2- or 4-isomers.
Visualizing Enolate Stabilization
The following diagram illustrates the resonance divergence between 2-acetyl and 3-acetyl enolates.
Figure 1: Comparative resonance stabilization of quinoline enolates. Note the direct participation of the ring nitrogen in the 2-position isomer.
Key Transformations and Methodologies
Claisen-Schmidt Condensation (Chalcone Synthesis)
This is the most common transformation for acetylquinolines, reacting them with aromatic aldehydes to form
-
Reagents: Aqueous NaOH or KOH in Ethanol; Ba(OH)
(solid phase). -
Trend: 2-acetylquinoline reacts faster than 3-acetylquinoline due to the enhanced acidity described above.
-
Side Reactions: Cannizzaro reaction of the aldehyde if the base concentration is too high.
Selenium Dioxide Oxidation (Riley Oxidation)
SeO
-
Utility: The resulting
-keto aldehyde is a potent electrophile, useful for synthesizing quinoxaline derivatives via condensation with diamines. -
Solvent Effects: Using acetic acid can lead to acetates, while dioxane/water favors the glyoxal.
Functionalization via -Halogenation
Bromination of the acetyl group yields
-
Application: Reaction with thioamides yields thiazoles (Hantzsch synthesis).
Experimental Protocols
Protocol A: Synthesis of (E)-1-(Quinolin-2-yl)-3-phenylprop-2-en-1-one (Chalcone)
Context: A robust method for generating a library of bioactive chalcones.
Reagents:
-
2-Acetylquinoline (1.0 eq)
-
Benzaldehyde derivative (1.1 eq)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Ethanol (95%)
Step-by-Step Procedure:
-
Dissolution: Dissolve 5.0 mmol of 2-acetylquinoline and 5.5 mmol of the benzaldehyde in 15 mL of ethanol in a round-bottom flask.
-
Catalysis: Add 5 mL of 10% NaOH dropwise while stirring at room temperature. The solution often turns yellow/orange immediately, indicating enolate formation.
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Note: If the reaction is sluggish (common with electron-rich aldehydes), heat to reflux for 2 hours.
-
-
Workup: Pour the reaction mixture into 100 mL of ice-cold water containing 1 mL of acetic acid (to neutralize excess base).
-
Isolation: Filter the resulting precipitate. Wash with cold water (
mL) and cold ethanol ( mL). -
Purification: Recrystallize from hot ethanol to yield needle-like crystals.
Validation Criteria:
-
H NMR: Look for the characteristic doublet signals of the vinylic protons (
) with a coupling constant Hz, confirming the trans (E) geometry.
Protocol B: Riley Oxidation to Quinoline-2-glyoxal
Context: Converting the acetyl group to a highly reactive dicarbonyl handle.
Reagents:
-
2-Acetylquinoline (1.0 eq)
-
Selenium Dioxide (SeO
) (1.1 eq)[1] -
1,4-Dioxane / Water (95:5 mixture)
Step-by-Step Procedure:
-
Setup: In a fume hood, suspend 10 mmol of 2-acetylquinoline in 25 mL of dioxane/water mixture.
-
Addition: Add 11 mmol of solid SeO
in one portion. -
Reflux: Heat the mixture to reflux (
) for 4 hours. The solution will turn red, and black selenium metal will precipitate. -
Filtration: Filter the hot solution through a pad of Celite to remove the toxic metallic selenium byproducts.
-
Isolation: Concentrate the filtrate under reduced pressure. The glyoxal hydrate often forms as a stable solid or oil.
-
Storage: Store under nitrogen; these compounds are hygroscopic and prone to polymerization.
Data Summary: Reactivity Profile
| Feature | 2-Acetylquinoline | 3-Acetylquinoline | 4-Acetylquinoline |
| ~19 (High) | ~24 (Moderate) | ~19 (High) | |
| Enolate Stability | N-stabilized (Resonance) | C-stabilized only | N-stabilized (Resonance) |
| Condensation Rate (Base) | Fast (RT to mild heat) | Slow (Requires reflux/stronger base) | Fast |
| Primary Application | Chalcones, Tridentate Ligands | Quinoline-3-carboxylic acids | Antimalarial analogs |
Reaction Pathways Visualization
The following diagram maps the divergence of synthetic pathways starting from the acetylquinoline core.
Figure 2: Divergent synthetic utility of the acetylquinoline scaffold.
References
-
Design of Hybrid Quinoline–Chalcone Compounds Against Leishmania amazonensis. MDPI. Available at: [Link]
-
Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. ResearchGate. Available at: [Link]
-
Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. PubMed Central (PMC). Available at: [Link]
-
Riley Oxidation of Heterocyclic Intermediates. MDPI. Available at: [Link]
-
Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. Science Alert. Available at: [Link]
Sources
The Vanguard of Substituted Quinolines in Materials Science: From Optoelectronics to Supramolecular Sensors
Introduction: Engineering the Quinoline Scaffold
As an application scientist bridging organic synthesis and materials engineering, I approach the quinoline core not merely as a structural backbone, but as a highly tunable optoelectronic engine. The intrinsic value of substituted quinolines lies in their conjugated heterocyclic aromatic system. By strategically introducing electron-donating (donor) or electron-withdrawing (acceptor) groups, we can precisely engineer the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This manipulation dictates the photophysical properties—such as Intramolecular Charge Transfer (ICT) and triplet harvesting—required for cutting-edge applications in organic electronics and supramolecular sensing.
Optoelectronics: OLEDs and Third-Generation Photovoltaics
Substituted quinolines are formidable candidates for the emissive and electron-transporting layers in Organic Light-Emitting Diodes (OLEDs). The rigid planar structure of quinoline derivatives, such as 5,7-dibromo-8-hydroxyquinoline and various pyrazoloquinolines, provides exceptional thermal stability and high photoluminescence quantum yields[1][2].
Causality in Device Architecture: In OLED fabrication, the energy level alignment between the Hole Transport Layer (HTL), the emissive layer, and the Electron Transport Layer (ETL) is critical. Quinoline derivatives excel here because their electron-deficient nitrogen atom naturally lowers the LUMO level. This facilitates highly efficient electron injection from the cathode while simultaneously blocking exciton quenching[3]. Furthermore, advanced molecular design has yielded triplet-harvesting quinoline emitters capable of achieving External Quantum Efficiencies (EQE) of up to 22.5% in host-containing OLEDs, and up to 12.8% in host-free configurations[4].
Beyond displays, these same electron-transporting capabilities and tunable bandgaps make quinoline derivatives highly effective in third-generation photovoltaics, including polymer solar cells and dye-sensitized solar cells (DSSCs)[3].
Supramolecular Chemistry and Fluorescent Sensors
Transitioning from solid-state electronics to solution-phase supramolecular chemistry, the nitrogen heteroatom in the quinoline ring serves as an ideal coordination site for transition metals.
Mechanistic Insight: In the absence of an analyte, many quinoline-based sensors exhibit weak fluorescence. This is primarily due to Photoinduced Electron Transfer (PET) from the nitrogen lone pair to the excited fluorophore, or rapid non-radiative decay via intramolecular rotation. Upon binding to specific Lewis acids (like Zn²⁺ or Fe³⁺), the lone pair is sequestered. The causality is direct: the coordination rigidifies the molecule, inhibits PET, and forces the complex to relax via radiative pathways, triggering a massive "turn-on" fluorescence response[5][6].
For instance, a rationally designed quinoline-Schiff base gelator self-assembles into microbelts. Upon Zn²⁺ coordination, the molecule undergoes a trans-to-cis isomerization, locking the fluorophore into a highly emissive state and triggering a ratiometric emission shift to 545 nm[7]. Interestingly, this target-specific rigidification also translates to biological materials; quinoline-based probes (Q-tau) can selectively image tau aggregates with nanomolar affinity (Kd = 16.6 nM) by acting as environment-sensitive molecular rotors[8].
Mechanism of Zn2+ coordination and ratiometric fluorescence turn-on in quinoline sensors.
Advanced Mechanochemical Synthesis
The bottleneck in materials science is often the scalable synthesis of complex organic precursors. Traditional Friedländer syntheses of polyaryl-substituted quinolines require harsh conditions and excessive solvent use.
Process Optimization: Recent advancements utilize mechanochemistry (ball milling and Resonant Acoustic Mixing) to drive the condensation reaction under basic conditions. The causality behind using mechanochemistry is profound: by eliminating solvating spheres, the mechanical shear forces intimate contact between solid reactants. This fundamentally alters the reaction kinetics, bypassing the solubility limits that typically plague polyaromatic precursors, and drastically reduces reaction times to under an hour with yields exceeding 95%[9].
Quantitative Performance Metrics
| Material / Derivative | Application Field | Key Performance Metric | Reference |
| Triplet Harvesting Quinolines | OLED Emissive Layer | EQE up to 22.5% (Host-containing) | [4] |
| 5,7-dibromo-8-hydroxyquinoline | OLED Emissive Layer | High UV-region electroluminescence | [1] |
| Quinoline-Schiff Base Gelator | Supramolecular Zn²⁺ Sensor | LOD = 5.51 μM, 545 nm ratiometric peak | [7] |
| Pyrazoloquinoline (PQPc) | Fluorescent Zn²⁺ Sensor | 60–69 fold emission enhancement | [6] |
| Click-generated Quinoline | Fluorescent Fe³⁺ Sensor | LOD = 0.168 μM | [5] |
| Q-tau 4 Probe | Tau Aggregate Imaging | Kd = 16.6 nM, 630 nm emission | [8] |
| Polyaryl-substituted Quinolines | Mechanochemical Precursors | >95% yield in 1 hour via ball milling | [9] |
Self-Validating Experimental Protocols
Protocol A: Fabrication of Spin-Coated Quinoline OLEDs
This protocol utilizes solution-processing for cost-effective thin-film deposition of quinoline emitters[1].
-
Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in acetone, ethanol, and deionized water for 15 minutes each.
-
Self-Validation Step: Measure the sheet resistance post-cleaning to ensure ITO integrity (<15 Ω/sq) and verify the absence of organic residues via UV-Ozone treatment.
-
-
HTL Deposition: Spin-coat the hole transport layer (PEDOT:PSS) at 3000 rpm for 40 seconds. Anneal the substrate at 150°C for 15 minutes.
-
Emissive Layer Deposition: Dissolve the quinoline derivative (e.g., 5,7-dibromo-8-hydroxyquinoline) in chlorobenzene at a concentration of 10 mg/mL. Spin-coat at 2000 rpm for 30 seconds.
-
Causality: Chlorobenzene is specifically chosen for its optimal evaporation rate, which prevents pinhole formation and ensures a morphologically uniform amorphous film.
-
-
ETL and Cathode Deposition: Transfer the substrate to a vacuum chamber. Thermally evaporate an electron transport layer (e.g., TPBi) followed by a LiF/Al cathode under high vacuum (10⁻⁶ Torr).
-
Device Testing: Encapsulate the device in a nitrogen-filled glovebox. Extract the Current-Voltage-Luminance (J-V-L) characteristics using a source meter and a spectroradiometer.
Step-by-step experimental workflow for spin-coated quinoline-based OLED device fabrication.
Protocol B: Ratiometric Fluorescence Titration of Quinoline Gelators
This protocol outlines the validation of a quinoline-based supramolecular sensor for metal ion detection[7].
-
Solution Preparation: Prepare a 10 μM stock solution of the quinoline-Schiff base sensor in 1,4-dioxane.
-
Self-Validation Step: Record a baseline fluorescence spectrum (excitation at 380 nm) to confirm the initial weak emission state (verifying that PET is active and the sensor is uncontaminated).
-
-
Analyte Titration: Incrementally add a standardized Zn(NO₃)₂ aqueous solution (ranging from 0 to 50 μM) directly into the quartz cuvette.
-
Equilibration: Allow exactly 2 minutes of magnetic stirring after each addition.
-
Causality: This equilibration period is mandatory to ensure complete trans-to-cis isomerization and thermodynamic stabilization of the metal-ligand complex before optical probing.
-
-
Measurement: Record the emission spectra, specifically monitoring the emergence of the ratiometric peak at 545 nm.
-
Data Analysis: Plot the fluorescence intensity ratio (I₅₄₅/I₄₂₃) against the Zn²⁺ concentration to calculate the Limit of Detection (LOD) using the 3σ/k method.
References
1.[5] A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative - MDPI. 5 2.[7] Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes - PMC.7 3.[1] Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative - ResearchGate. 1 4.[3] Application of quinoline derivatives in third-generation photovoltaics - PMC. 3 5.[6] Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations - MDPI. 6 6.[8] “Turn-On” Quinoline-Based Fluorescent Probe for Selective Imaging of Tau Aggregates in Alzheimer's Disease: Rational Design, Synthesis, and Molecular Docking - ACS Sensors. 8 7.[2] Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design - Semantic Scholar. 2 8.[4] Triplet harvesting organic emitters for OLED and sensing applications - SPIE Digital Library. 4 9.[9] Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl-Substituted Quinolines - University of Birmingham. 9
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Application of quinoline derivatives in third-generation photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
Methodological & Application
Technical Application Note: Scalable Synthesis of 1-(8-bromoquinolin-2-yl)ethan-1-one
Part 1: Executive Summary & Strategic Analysis
The synthesis of 1-(8-bromoquinolin-2-yl)ethan-1-one (also known as 2-acetyl-8-bromoquinoline, CAS: 1355018-24-4) presents a specific regiochemical challenge: introducing an acetyl group at the C2 position while preserving the sensitive aryl bromide at the C8 position.
Direct electrophilic acetylation of the quinoline ring is deactivated and electronically unfavorable. Radical alkylation (Minisci reaction) often suffers from poor regioselectivity (C2 vs. C4) and low yields. Therefore, this protocol utilizes a robust oxidative homologation strategy starting from the accessible precursor 8-bromo-2-methylquinoline (8-bromoquinaldine) .
Core Synthetic Strategy
-
Scaffold Construction: Modified Doebner-Miller synthesis to build the 8-bromoquinoline core.
-
Benzylic Oxidation: Selective SeO₂ oxidation of the C2-methyl group to the aldehyde.[1]
-
Nucleophilic Addition: Controlled Grignard addition (MeMgBr) to the aldehyde.
-
Oxidation: Mild oxidation (MnO₂) of the secondary alcohol to the target ketone.
Retrosynthetic Analysis
The following diagram illustrates the logical disconnection of the target molecule.
Caption: Retrosynthetic pathway showing the stepwise construction from 2-bromoaniline.
Part 2: Detailed Experimental Protocols
Phase 1: Preparation of Starting Material (8-Bromo-2-methylquinoline)
Note: If 8-bromo-2-methylquinoline is purchased commercially (CAS 61047-43-6), skip to Phase 2.
Rationale: The Doebner-Miller reaction is the most reliable method for constructing 2-substituted quinolines. We use a biphasic modified procedure to manage the exotherm and polymerization of crotonaldehyde.
Reagents:
-
2-Bromoaniline (1.0 eq)
-
Crotonaldehyde (1.2 eq)
-
Hydrochloric acid (6N)
-
Zinc chloride (ZnCl₂, 1.0 eq) - Lewis acid catalyst to improve yield.
Protocol:
-
Setup: In a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel, dissolve 2-bromoaniline (17.2 g, 100 mmol) in 6N HCl (100 mL). Add ZnCl₂ (13.6 g, 100 mmol).
-
Addition: Heat the mixture to 100°C. Add crotonaldehyde (8.4 g, 120 mmol) dropwise over 1 hour. Caution: Reaction is exothermic.
-
Reflux: Stir at reflux (100–105°C) for 2 hours. The solution will turn dark.
-
Workup: Cool to room temperature. Basify with NH₄OH (28%) to pH 9–10 while cooling in an ice bath.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc 9:1).
-
Target Yield: 50–60%
-
Appearance: Off-white to light brown solid.
-
Phase 2: Selective Oxidation to 8-Bromoquinoline-2-carbaldehyde
Rationale: Selenium dioxide (SeO₂) is specific for oxidizing active methyl groups on heterocycles to aldehydes (Riley oxidation).[1] Dioxane is used as the solvent to maintain a homogeneous reaction temperature suitable for activation without over-oxidation to the carboxylic acid.
Reagents:
-
8-Bromo-2-methylquinoline (10.0 g, 45 mmol)
-
Selenium dioxide (SeO₂) (5.5 g, 50 mmol, 1.1 eq)
-
1,4-Dioxane (100 mL)
-
Water (2 mL) - Critical for preventing polymer formation.
Protocol:
-
Reaction: Dissolve the starting material in 1,4-dioxane in a 250 mL RBF. Add SeO₂ and water.[1]
-
Heating: Heat to reflux (101°C) for 4–6 hours. Monitor by TLC (formation of a more polar spot).
-
Checkpoint: The reaction mixture will deposit black selenium metal.
-
-
Filtration: Cool the mixture and filter through a pad of Celite to remove metallic selenium. Wash the pad with hot dioxane.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is often pure enough for the next step. If necessary, purify via short silica plug (DCM/MeOH 98:2).
-
Target Yield: 65–75%
-
Data: 1H NMR should show a singlet aldehyde proton at ~10.1 ppm.
-
Phase 3: Grignard Addition (Synthesis of Alcohol Intermediate)
Rationale: The 8-bromo substituent is susceptible to halogen-metal exchange. However, nucleophilic addition to the aldehyde is kinetically faster than lithiation/exchange at low temperatures. We use strict temperature control (0°C) to favor addition.
Reagents:
-
8-Bromoquinoline-2-carbaldehyde (5.0 g, 21.2 mmol)
-
Methylmagnesium bromide (MeMgBr) (3M in ether, 7.8 mL, 23.3 mmol, 1.1 eq)
-
Anhydrous THF (50 mL)
Protocol:
-
Preparation: Flame-dry a 2-neck RBF and purge with Argon/Nitrogen. Dissolve the aldehyde in anhydrous THF.
-
Cooling: Cool the solution to 0°C (ice/water bath). Do not use dry ice/acetone yet; 0°C is sufficient for MeMgBr and prevents solubility issues.
-
Addition: Add MeMgBr dropwise via syringe over 20 minutes. The solution color will change (often to bright yellow/orange).
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC.[2]
-
Quench: Quench carefully with saturated aqueous NH₄Cl (20 mL).
-
Extraction: Extract with EtOAc (3 x 50 mL). Dry over MgSO₄ and concentrate.
-
Intermediate: 1-(8-bromoquinolin-2-yl)ethanol (racemic).
-
Target Yield: 85–90%
-
Phase 4: Oxidation to this compound
Rationale: Activated Manganese Dioxide (MnO₂) is the reagent of choice for oxidizing benzylic/allylic alcohols. It is mild and avoids the use of heavy metal oxidants (Cr) or cryogenic Swern conditions, making it ideal for late-stage synthesis.
Reagents:
-
1-(8-bromoquinolin-2-yl)ethanol (Intermediate from Phase 3)
-
Activated MnO₂ (10 eq by weight relative to substrate) - Large excess is standard for heterogeneous MnO₂.
-
Dichloromethane (DCM) or Chloroform
Protocol:
-
Reaction: Dissolve the crude alcohol in DCM (10 mL per gram of substrate).
-
Addition: Add activated MnO₂ in one portion.
-
Stirring: Stir vigorously at room temperature for 12–24 hours.
-
Filtration: Filter through a Celite pad to remove MnO₂. Rinse with DCM.
-
Final Purification: Concentrate the filtrate. Recrystallize from Hexane/EtOAc or purify via column chromatography if high purity (>99%) is required.
-
Final Yield: 80–85%
-
Characterization: 1H NMR (CDCl₃) δ 2.85 (s, 3H, -COCH₃), distinctive quinoline aromatic signals.
-
Part 3: Process Workflow & Data
Reaction Workflow Diagram
Caption: Sequential workflow for the transformation of 8-bromo-2-methylquinoline to the target ketone.
Quantitative Summary Table
| Parameter | Phase 1 (Precursor) | Phase 2 (Aldehyde) | Phase 3 (Alcohol) | Phase 4 (Ketone) |
| Reagent | Crotonaldehyde / HCl | SeO₂ / Dioxane | MeMgBr / THF | MnO₂ / DCM |
| Temperature | 100°C (Reflux) | 101°C (Reflux) | 0°C | 25°C (RT) |
| Time | 2 Hours | 4–6 Hours | 1 Hour | 12–24 Hours |
| Typical Yield | 55% | 70% | 88% | 82% |
| Critical QC | pH > 9 for isolation | Removal of Se metal | Dry solvents | Filtration of Mn solids |
Part 4: Safety & References
Critical Safety Notes
-
Selenium Dioxide (SeO₂): Highly toxic and an environmental hazard.[1] Use in a fume hood.[1] Dispose of selenium waste (black solid) as hazardous heavy metal waste.
-
Methylmagnesium Bromide: Pyrophoric and reacts violently with water. Ensure all glassware is flame-dried and under inert atmosphere.
-
Crotonaldehyde: Lachrymator and toxic. Handle with extreme care.
References
-
Synthesis of 8-Bromo-2-methylquinoline
- Method: Doebner-Miller condens
-
Source: ChemicalBook & NIH PubChem Data for CAS 61047-43-6.
-
SeO₂ Oxidation of Quinaldines
- Method: Riley Oxidation protocol for heterocyclic methyl groups.
-
Source:Arkivoc, 2022, part iii, 41-54.[3] "Synthesis of 8-aminoquinoline chelating moieties..." (Describes oxidation of 8-bromo-2-methylquinoline).
-
Grignard Addition to Heterocyclic Aldehydes
- Method: General nucleophilic addition.
-
Source:Chemistry LibreTexts, "Reactions of Grignard Reagents with Aldehydes".
-
MnO₂ Oxidation
-
Method: Selective oxidation of benzylic alcohols.[4]
- Source:Journal of Chemical Education, "Manganese Dioxide: A Selective Oxidant".
-
Sources
Application Notes & Protocols: Suzuki-Miyaura Coupling of 1-(8-bromoquinolin-2-yl)ethan-1-one for the Synthesis of Novel 2-Acetyl-8-arylquinolines
Introduction: The Strategic Importance of 2,8-Disubstituted Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antiviral properties.[4] Specifically, functionalization at the C2 and C8 positions can significantly influence the molecule's interaction with biological targets, making the development of robust synthetic routes to such derivatives a critical endeavor for drug discovery and development professionals.[5]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon (C-C) bonds in modern organic synthesis.[6][7] Its Nobel Prize-winning mechanism, mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids make it an indispensable tool.[8] This guide provides in-depth technical details and field-proven protocols for the Suzuki-Miyaura coupling of 1-(8-bromoquinolin-2-yl)ethan-1-one , a key intermediate for accessing novel 2-acetyl-8-arylquinoline derivatives. These target molecules are of significant interest for screening in oncology and other therapeutic areas.[9]
Reaction Principle: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle.[10] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step. The reactivity order for the halide is generally I > OTf > Br >> Cl.[6]
-
Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group (the 'R' from the boronic acid) to the palladium center, displacing the halide.[11] The presence of a base is crucial for this step.[8]
-
Reductive Elimination: The two organic groups on the palladium center (the quinoline and the new aryl group) couple and are expelled from the coordination sphere, forming the final C-C bond. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Coupling with this compound
The success of coupling this specific substrate is highly dependent on the careful selection of several key parameters. The nitrogen atom in the quinoline ring can coordinate to the palladium center, and the acetyl group introduces an electron-withdrawing character, both of which influence reactivity.
-
Palladium Catalyst & Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective, heteroaromatic substrates often benefit from more robust catalyst systems.[13] Electron-rich, bulky phosphine ligands, such as SPhos or XPhos, can accelerate both the oxidative addition and reductive elimination steps, leading to higher yields and shorter reaction times, especially with challenging substrates.[14] Catalyst systems like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are also highly effective and offer good stability.[15]
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[11] Inorganic bases are most common.
-
Potassium Carbonate (K₂CO₃): A versatile and cost-effective choice, suitable for a wide range of boronic acids.
-
Cesium Carbonate (Cs₂CO₃): A stronger base, often used in difficult couplings or with less reactive bromides. Its higher solubility in organic solvents can be advantageous.
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is particularly effective, often leading to cleaner reactions and higher yields.
-
-
Solvent System: The choice of solvent is crucial for ensuring all components remain sufficiently soluble. Aprotic polar solvents are common.
-
1,4-Dioxane, Toluene, or Dimethoxyethane (DME): Often used in combination with water. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[8][16]
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be effective but may require higher temperatures.
-
-
Temperature: Reaction temperatures typically range from 60 °C to 110 °C.[17][18] Microwave irradiation can significantly shorten reaction times from hours to minutes and is an excellent option for high-throughput synthesis and library generation.[19]
Detailed Experimental Protocols
The following protocols provide two reliable methods for the Suzuki-Miyaura coupling of this compound. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst.[20]
Protocol 1: Standard Conditions using Pd(dppf)Cl₂
This protocol employs a widely used and reliable catalyst system suitable for a broad range of arylboronic acids.[9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
To the reaction vessel, add this compound, the corresponding arylboronic acid, and K₂CO₃.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 v/v ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.
-
Place the vessel in a preheated oil bath at 90 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 2-acetyl-8-arylquinoline.
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Microwave-Assisted Synthesis using a Buchwald Ligand
This protocol utilizes a modern, highly active catalyst system and microwave heating to dramatically reduce reaction times, ideal for rapid library synthesis.[14][21]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, and K₃PO₄.
-
In a separate small vial, briefly mix the Pd₂(dba)₃ and SPhos in a small amount of toluene to form the pre-catalyst complex.
-
Add the catalyst mixture to the reaction vial.
-
Seal the vial with a cap. Evacuate and backfill with Argon three times.
-
Add degassed toluene and a small amount of water (e.g., Toluene:H₂O 10:1) via syringe.
-
Place the vial in the microwave reactor. Irradiate at 110-120 °C for 20-40 minutes.
-
After the reaction, cool the vial to room temperature using compressed air.
-
Follow steps 8-12 from Protocol 1 for workup and purification.
Data Presentation: Expected Outcomes
The efficiency of the Suzuki-Miyaura coupling can be influenced by the electronic and steric nature of the boronic acid partner. The following table provides a representative summary of expected outcomes.
| Entry | Arylboronic Acid Partner | Expected Reactivity | Potential Challenges |
| 1 | Phenylboronic acid | High | Standard, baseline reaction. |
| 2 | 4-Methoxyphenylboronic acid | Very High | Electron-donating groups generally accelerate the reaction. |
| 3 | 4-Trifluoromethylphenylboronic acid | Moderate to High | Electron-withdrawing groups can sometimes slow the reaction but are generally well-tolerated. |
| 4 | 2-Methylphenylboronic acid | Moderate | Steric hindrance near the boron atom can impede transmetalation. May require longer reaction times or higher temperatures. |
| 5 | 2-Thiopheneboronic acid | High | Heteroaryl boronic acids are good coupling partners but can be prone to protodeborylation.[8] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Ineffective base or insufficient amount.4. Low reaction temperature. | 1. Use fresh catalyst and ensure an inert atmosphere.2. Thoroughly degas all solvents.3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).4. Increase temperature or switch to microwave heating. |
| Protodeborylation | Boronic acid is unstable under reaction conditions, leading to replacement of the bromo- group with hydrogen. More common with heteroaryl boronic acids.[8] | 1. Use a boronic ester (e.g., pinacol ester).2. Use anhydrous conditions if possible.3. Minimize reaction time. |
| Homocoupling | Two molecules of the boronic acid couple together. Often caused by the presence of oxygen. | 1. Ensure thorough degassing of the reaction mixture.2. Use a slight excess, but not a large excess, of the boronic acid. |
| Difficult Purification | Residual palladium catalyst or ligand byproducts co-eluting with the product. | 1. Filter the diluted reaction mixture through a pad of Celite® before extraction.2. Consider a scavenger resin to remove palladium. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
eFan's Blog. (2024, October 24). Suzuki-Miyaura Coupling. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Afzal, O., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]
- Bandyopadhyay, D., & Bhowmick, S. (2007).
-
Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]
-
Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. [Link]
-
ResearchGate. (2018). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
Wang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. [Link]
-
Sharma, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
-
Sajiki, H., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
ResearchGate. (2009). Screening of palladium catalysts for the Suzuki coupling of... [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Buchwald, S. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
ResearchGate. (2014). Synthesis of new arylated Quinolines by Suzuki cross coupling. [Link]
- Elsevier. (2009). A highly efficient catalyst for Suzuki-Miyaura reaction. Tetrahedron.
-
ResearchGate. (2017). New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]
-
Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... Synthesis. [Link]
-
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]
-
The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science. [Link]
-
Semantic Scholar. (2018). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. jddtonline.info [jddtonline.info]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 18. art.torvergata.it [art.torvergata.it]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Lab Reporter [fishersci.se]
- 21. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
palladium-catalyzed cross-coupling of "1-(8-bromoquinolin-2-yl)ethan-1-one" with boronic acids
This Application Note is designed for research chemists and drug discovery scientists. It addresses the specific synthetic challenges of functionalizing the 1-(8-bromoquinolin-2-yl)ethan-1-one scaffold via Suzuki-Miyaura cross-coupling.
Executive Summary
The quinoline scaffold is ubiquitous in medicinal chemistry, yet the 8-position remains difficult to functionalize due to the "peri-effect"—steric repulsion from the C1-nitrogen lone pair and the C7-hydrogen. Furthermore, the 2-acetyl group in This compound introduces electron-withdrawing character, theoretically activating the C-Br bond but potentially increasing the acidity of
This guide provides a robust, self-validating protocol for the Suzuki-Miyaura cross-coupling of this specific substrate. By utilizing bulky, electron-rich phosphine ligands (Buchwald-type) or bidentate ligands (dppf), we overcome catalyst poisoning by the quinoline nitrogen and facilitate oxidative addition at the crowded C8 position.
Mechanistic Insight & Challenges
The "Peri-Effect" and N-Coordination
The primary failure mode in coupling 8-substituted quinolines is the formation of stable, unreactive Palladium-Nitrogen complexes.
-
Steric Crowding: The C8-Br bond is parallel to the N-lone pair. Incoming Pd(0) species face significant steric hindrance.
-
Catalyst Poisoning: The quinoline nitrogen (
) is a competent ligand. If the Pd catalyst coordinates here before oxidative addition, the cycle arrests. -
Electronic Activation: The C2-acetyl group pulls electron density from the ring, making the C8-Br bond more electrophilic (favorable for oxidative addition), provided the catalyst can access it.
Validated Catalytic Cycle
The following diagram illustrates the pathway, highlighting the critical "Decision Point" where ligand choice prevents N-coordination.
Figure 1: Catalytic cycle for 8-bromoquinoline coupling. Note the off-cycle trap (grey) caused by insufficient ligand bulk.
Optimization & Screening Strategy
For this specific substrate, standard conditions often yield <40% product due to protodebromination. The following matrix compares ligand/base performance based on internal screening data.
Comparative Efficiency Table
| Variable | System A (Standard) | System B (High-Performance) | System C (Difficult Substrates) |
| Catalyst Source | |||
| Ligand | XPhos or SPhos | Spherical (e.g., Ad_2nBuP) | |
| Base | |||
| Solvent | DME / | Toluene / | 1,4-Dioxane (anhydrous) |
| Temp | 80°C | 100°C | 110°C (Microwave) |
| Yield (Avg) | 35-45% | 85-92% | 70-80% |
| Major Side Product | Homocoupling | None | Protodebromination |
Recommendation: Start with System B . The bulky biaryl phosphine (XPhos) creates a "roof" over the Pd center, preventing the quinoline nitrogen from binding while facilitating oxidative addition at the hindered C8 position.
Detailed Experimental Protocol (System B)
Objective: Synthesis of 1-(8-(4-methoxyphenyl)quinolin-2-yl)ethan-1-one (Model Reaction).
Materials
-
Substrate: this compound (1.0 equiv, 250 mg, 1.0 mmol).
-
Boronic Acid: 4-Methoxyphenylboronic acid (1.5 equiv, 228 mg).
-
Catalyst:
(2 mol%, 18 mg). -
Ligand: XPhos (8 mol%, 38 mg) [Alternatively: SPhos].
-
Base:
(Tribasic potassium phosphate), anhydrous (3.0 equiv, 636 mg). -
Solvent: Toluene (5 mL) and Deionized Water (0.5 mL).
Step-by-Step Procedure
-
Pre-Complexation (Critical for Reproducibility):
-
In a dry vial, mix
and XPhos in 1 mL of Toluene. -
Stir at room temperature for 5-10 minutes under Argon/Nitrogen. The solution should turn from dark purple/red to a lighter orange/brown, indicating active catalyst formation (
).
-
-
Reaction Setup:
-
To a 20 mL reaction vial equipped with a magnetic stir bar, add the Substrate , Boronic Acid , and
. -
Self-Validation Check: Ensure the base is finely ground; large chunks reduce surface area and reaction rate.
-
-
Solvent Addition & Degassing:
-
Add the remaining Toluene (4 mL) and Water (0.5 mL).
-
Sparge the mixture with Argon for 5 minutes. (Oxygen is the enemy of phosphine ligands).
-
-
Catalyst Injection:
-
Add the pre-complexed catalyst solution (from Step 1) via syringe.
-
Seal the vial with a Teflon-lined crimp cap or screw cap.
-
-
Reaction:
-
Heat the block to 100°C . Stir vigorously (1000 RPM).
-
Time: 4–12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1) at 2 hours. The starting material (Rf ~0.5) should disappear; a fluorescent blue spot (product) usually appears.
-
-
Work-up:
-
Purification:
-
Flash chromatography (SiO2). Gradient: 0%
20% EtOAc in Hexanes. -
Note: The product often streaks if residual boronic acid remains; a wash with 1M NaOH during work-up can prevent this.
-
Troubleshooting & Decision Tree
If the reaction fails or yields are low, follow this logic flow to identify the root cause.
Figure 2: Troubleshooting logic for C8-quinoline coupling.
References
-
General Suzuki-Miyaura Methodology for Heterocycles: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]
-
Coupling of Sterically Hindered Substrates (Buchwald Ligands): Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473. [Link]
-
Specific Reactivity of 8-Haloquinolines: Zhang, Y., et al. "Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki-Miyaura Coupling." The Journal of Organic Chemistry, 2011 , 76(15), 6394–6400. [Link]
-
Base Effects in Suzuki Coupling: Kondolff, I., et al. "Suzuki-Miyaura Cross-Coupling of 8-Chloroquinolines with Arylboronic Acids." Tetrahedron Letters, 2003 , 44(46), 8405-8407. [Link]
Sources
Application Note: Derivatization Strategies for the Acetyl Group of 1-(8-Bromoquinolin-2-yl)ethan-1-one in Drug Discovery
Strategic Rationale & Mechanistic Insights
The quinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, widely recognized for its antimalarial, antibacterial, and anticancer properties[1]. Within this chemical space, 1-(8-bromoquinolin-2-yl)ethan-1-one (also known as 8-bromo-2-acetylquinoline) serves as an exceptionally versatile, bifunctional building block.
The strategic value of this molecule lies in its orthogonal reactivity:
-
The 8-Bromo Moiety: The bromine atom at the 8-position is firmly anchored to the aromatic system. It remains inert under standard acidic or basic condensation conditions, reserving it for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
-
The 2-Acetyl Group: The acetyl group at the 2-position is highly activated. The electron-withdrawing nature of the adjacent quinoline nitrogen increases the electrophilicity of the carbonyl carbon and significantly enhances the acidity of the
-methyl protons.
This electronic activation permits three primary vectors of derivatization:
Fig 1. Divergent derivatization workflows for the 2-acetyl group of 8-bromo-2-acetylquinoline.
Experimental Methodologies
The following protocols are engineered to be self-validating, ensuring high fidelity and reproducibility in the laboratory.
Protocol A: Synthesis of 2-Bromo-1-(8-bromoquinolin-2-yl)ethan-1-one ( -Bromination)
Causality & Design:
Step-by-Step Procedure:
-
Preparation: Dissolve this compound (10.0 mmol, 2.50 g) in 20 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a dropping funnel.
-
Activation: Add 0.5 mL of 33% HBr in acetic acid to catalyze enol formation. Stir at room temperature for 10 minutes.
-
Bromination: Dissolve molecular bromine (10.5 mmol, 0.54 mL) in 5 mL of glacial acetic acid. Add this solution dropwise over 30 minutes to the reaction flask, maintaining the temperature below 25°C to prevent di-bromination.
-
Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (
) will be replaced by a slightly less polar spot ( ). The distinct red color of Br will fade to pale yellow upon complete consumption. -
Workup: Pour the mixture into 100 mL of ice-cold water. Neutralize cautiously with saturated aqueous NaHCO
. Extract with dichloromethane (3 30 mL), dry over anhydrous Na SO , and concentrate under reduced pressure. -
Purification: Recrystallize from ethanol to yield pale yellow crystals.
Protocol B: Synthesis of this compound Thiosemicarbazone
Causality & Design: 2-Acetylquinoline thiosemicarbazones are potent inhibitors of herpes simplex virus (HSV) and clinically significant bacteria[2][4]. The reaction proceeds via nucleophilic addition of the hydrazine nitrogen of thiosemicarbazide to the carbonyl carbon, followed by acid-catalyzed dehydration. A catalytic amount of glacial acetic acid is critical to protonate the carbonyl oxygen, increasing its electrophilicity without fully protonating the nucleophilic amine.
Step-by-Step Procedure:
-
Preparation: Dissolve this compound (5.0 mmol, 1.25 g) and thiosemicarbazide (5.5 mmol, 0.50 g) in 25 mL of absolute ethanol.
-
Catalysis: Add 3–5 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) under a nitrogen atmosphere for 4–6 hours.
-
Validation (In-Process): A heavy precipitate will begin to form after 1 hour. TLC (DCM:MeOH 95:5) will confirm the disappearance of the ketone and the appearance of a highly polar, UV-active product spot at the baseline/lower
. -
Workup: Cool the reaction mixture to 0°C in an ice bath. Filter the resulting precipitate under vacuum.
-
Purification: Wash the solid with cold ethanol (10 mL) followed by diethyl ether (10 mL). Dry in a vacuum desiccator to afford the pure thiosemicarbazone as a crystalline solid.
Protocol C: Claisen-Schmidt Condensation (Quinoline-Chalcone Hybrid)
Causality & Design: Reacting the acetyl group with an aryl aldehyde under basic conditions yields an
Step-by-Step Procedure:
-
Preparation: Dissolve this compound (5.0 mmol, 1.25 g) and benzaldehyde (5.5 mmol, 0.56 mL) in 20 mL of ethanol.
-
Base Addition: Cool the solution to 0°C. Slowly add 5 mL of a 10% aqueous NaOH solution dropwise.
-
Reaction: Remove the ice bath and stir vigorously at room temperature for 12 hours.
-
Validation (In-Process): TLC (Hexanes:EtOAc 3:1) will show a highly fluorescent, UV-active spot (
) corresponding to the extended conjugated system of the chalcone. -
Workup: Pour the mixture into crushed ice and neutralize with 1M HCl to pH 7. The crude chalcone will precipitate.
-
Purification: Filter, wash with water, and recrystallize from ethanol to yield the (E)-chalcone derivative.
Quantitative Data & Validation Metrics
The table below summarizes the expected quantitative outcomes and analytical validation metrics for the three derivatization protocols.
| Derivative | Reaction Type | Reagents / Catalyst | Expected Yield | Key Analytical Signatures (Validation) | Downstream Application |
| 2-Bromoacetyl | Br | 75–82% | Precursor for Hantzsch thiazole synthesis. | ||
| Thiosemicarbazone | Nucleophilic Condensation | Thiosemicarbazide, AcOH | 85–92% | IR: Disappearance of C=O stretch ( | Antiviral/Antitubercular metal chelator[5]. |
| Chalcone Hybrid | Aldol (Claisen-Schmidt) | Benzaldehyde, NaOH | 68–75% | Anticancer and antimicrobial screening[1]. |
Downstream Biological Applications: The Thiosemicarbazone Mechanism
Derivatizing the acetyl group into a thiosemicarbazone unlocks profound biological activity. Research has demonstrated that 2-acetylquinoline thiosemicarbazones exhibit highly selective antiviral activity (e.g., against HSV-1 and HSV-2)[2] and antitubercular activity against Mycobacterium tuberculosis[5].
Mechanism of Action: The biological efficacy of these derivatives is rooted in their tridentate metal-chelating ability (N-N-S coordination). Once inside the cell, the quinoline thiosemicarbazone chelates intracellular Fe(II) or Cu(II). This redox-active complex specifically targets and quenches the tyrosyl free radical in the active site of Ribonucleotide Reductase (RNR) , an enzyme essential for the conversion of ribonucleotides to deoxyribonucleotides. The resulting halt in DNA synthesis triggers cellular apoptosis in cancer cells or halts viral replication[6].
Fig 2. Mechanism of RNR inhibition by quinoline thiosemicarbazone metal complexes.
References
-
Shipman, C., Smith, S. H., Drach, J. C., & Klayman, D. L. (1986). "Thiosemicarbazones of 2-acetylpyridine, 2-acetylquinoline, 1-acetylisoquinoline, and related compounds as inhibitors of herpes simplex virus in vitro and in a cutaneous herpes guinea pig model." Antiviral Research, 6(4), 197-222. URL:[Link]
-
Turk, S. R., Shipman, C., & Drach, J. C. (1986).
-(N)-Heterocyclic Acyl Thiosemicarbazones and Related Compounds as Inhibitors of Herpes Simplex Virus Type 1-specified Ribonucleoside Diphosphate Reductase." Journal of General Virology, 67(8), 1625-1632. URL:[Link] -
Klayman, D. L., et al. (1987). "Activity of 2-Acetylpyridine and 2-Acetylquinoline Thiosemicarbazones Tested in vitro in Combination with Other Antituberculous Drugs." American Review of Respiratory Disease, 136(3), 596-598. URL:[Link]
-
El-Gaby, M. S. A., et al. (2025). "Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications." RSC Advances, 15, 18034-18088. URL:[Link]
Sources
- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazones of 2-acetylpyridine, 2-acetylquinoline, 1-acetylisoquinoline, and related compounds as inhibitors of herpes simplex virus in vitro and in a cutaneous herpes guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jiosephlee/Medex_TDC_5M_Facts · Datasets at Hugging Face [huggingface.co]
- 4. Thiosemicarbazones of 2-acetylpyridine, 2-acetylquinoline, 1- and 3-acetylisoquinoline and related compounds as inhibitors of clinically significant bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. microbiologyresearch.org [microbiologyresearch.org]
Application Note: 1-(8-bromoquinolin-2-yl)ethan-1-one as a Dual-Functional Scaffold for Bioactive Small Molecules
Executive Summary
This guide details the strategic application of 1-(8-bromoquinolin-2-yl)ethan-1-one (CAS 1355018-24-4) in medicinal chemistry. This molecule represents a "privileged scaffold" due to its orthogonal reactivity: the electrophilic C2-acetyl group allows for rapid pharmacophore installation (e.g., hydrazones, thiosemicarbazones), while the C8-bromo substituent serves as a robust handle for structural optimization via Palladium-catalyzed cross-coupling. This dual functionality makes it an ideal building block for developing anticancer agents (specifically iron chelators), antibacterial metallodrugs, and CNS-active agents.
Chemical Profile & Reactivity Matrix
Physicochemical Properties
| Property | Data |
| CAS Number | 1355018-24-4 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₈BrNO |
| Molecular Weight | 250.09 g/mol |
| Appearance | Light yellow to off-white solid |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in MeOH/EtOH (requires heat) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen recommended) |
Orthogonal Reactivity Map
The power of this building block lies in its ability to be functionalized sequentially without protecting groups.
Figure 1: Orthogonal reactivity map showing the divergent synthetic pathways available from the core scaffold.
Application 1: Synthesis of Anticancer Thiosemicarbazones
Context: Quinoline-2-carboxaldehyde and 2-acetylquinoline thiosemicarbazones (TSCs) are potent anticancer agents. They function by chelating cellular iron (Fe) and copper (Cu), leading to the inhibition of ribonucleotide reductase (the rate-limiting step in DNA synthesis) and the generation of cytotoxic Reactive Oxygen Species (ROS).
Why use the 8-Bromo variant? Standard TSCs often suffer from poor solubility or rapid metabolism. The 8-bromo position allows for the introduction of solubilizing groups (e.g., morpholine via Buchwald coupling) or lipophilic groups (via Suzuki coupling) to tune the pharmacokinetic profile after the pharmacophore is established.
Protocol A: Condensation to form the TSC Scaffold
Objective: Synthesis of (E)-2-(1-(8-bromoquinolin-2-yl)ethylidene)hydrazine-1-carbothioamide.
Materials:
-
This compound (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Solvent: Ethanol (absolute)
-
Catalyst: Glacial Acetic Acid (cat. 2-3 drops)
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (250 mg) of this compound in 10 mL of absolute ethanol. Note: Mild heating (40°C) may be required for complete dissolution.
-
Addition: Add 1.1 mmol (100 mg) of thiosemicarbazide directly to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The product typically appears as a new spot with lower Rf than the ketone.
-
Precipitation: Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath. The Schiff base product should precipitate as a yellow crystalline solid.
-
Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 2 mL) followed by cold diethyl ether (2 x 2 mL) to remove unreacted ketone.
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
-
Validation: Verify structure via ¹H NMR (DMSO-d₆). Look for the disappearance of the ketone methyl singlet (~2.7 ppm) and the appearance of the hydrazone methyl singlet (~2.3 ppm) and thioamide NH protons (broad singlets >9 ppm).
Application 2: Structural Optimization via Cross-Coupling
Context: Once the biological "warhead" (e.g., the TSC moiety) or a precursor is established, the 8-bromo position serves as a site to optimize the molecule's "drug-likeness" (ADME properties).
Protocol B: Suzuki-Miyaura Coupling at C8
Objective: Introduction of a phenyl group to synthesize 1-(8-phenylquinolin-2-yl)ethan-1-one.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 eq, 2M aqueous solution)
-
Solvent: 1,4-Dioxane or Toluene/EtOH (3:1)
Step-by-Step Procedure:
-
Degassing (Critical): In a microwave vial or Schlenk flask, combine the solvent (1,4-dioxane, 5 mL) and 2M Na₂CO₃ (1 mL). Sparge with Argon for 15 minutes to remove dissolved oxygen. Oxygen is the primary cause of catalyst death in this reaction.
-
Assembly: Add the quinoline substrate (0.5 mmol), phenylboronic acid (0.6 mmol), and Pd(PPh₃)₄ (29 mg, 0.025 mmol) to the vessel under a gentle stream of Argon.
-
Reaction: Seal the vessel.
-
Thermal Method: Heat to 90°C for 12–16 hours.
-
Microwave Method:[1] Heat to 110°C for 30–60 minutes (recommended for higher yields).
-
-
Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Yield Expectation: 75–90%.
Strategic Workflow for Library Generation
The following diagram illustrates how to use this building block to generate a library of potential metallodrugs.
Figure 2: Library generation workflow. Note that Step 1 and Step 2 can often be reversed depending on the stability of the R-group to the condensation conditions.
Safety & Handling (MSDS Highlights)
-
Hazards: The compound is an aryl bromide and a ketone. It is classified as Irritating to eyes, respiratory system, and skin (H315, H319, H335).
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Waste: Dispose of halogenated organic waste separately. Palladium catalysts must be disposed of in heavy metal waste containers.
References
-
Anticancer Activity of Thiosemicarbazones: Richardson, D. R., et al. "Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action."[2][3] ResearchGate.[2]
-
Palladium Coupling on Quinolines: Benchchem. "A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry." Benchchem Technical Guides.
-
Synthesis of 8-Substituted Quinolines: Okten, S., et al. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles."[4] ACG Publications.
-
Commercial Availability & Properties: Sigma-Aldrich Product Page for 1-(8-Bromoquinolin-2-yl)ethanone.
Sources
Application Note: Strategic Utilization of 1-(8-bromoquinolin-2-yl)ethan-1-one in Antimicrobial Ligand Design
Executive Summary
This guide details the application of 1-(8-bromoquinolin-2-yl)ethan-1-one (CAS: 1355018-24-4) as a high-value pharmacophore scaffold in antimicrobial research. While quinoline derivatives are historically significant (e.g., fluoroquinolones, hydroxyquinolines), this specific intermediate offers a unique dual-functional profile:
-
The 2-Acetyl Group: A reactive electrophilic center ideal for condensation reactions to form Schiff bases, hydrazones, and thiosemicarbazones—motifs critical for metal chelation and enzyme inhibition.
-
The 8-Bromo Substituent: A lipophilic halogen handle that modulates membrane permeability and serves as a site for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
This note provides validated protocols for converting this scaffold into bioactive libraries and assessing their antimicrobial efficacy.
Chemical Profile & Mechanistic Rationale
The "Privileged Scaffold" Hypothesis
In medicinal chemistry, the quinoline ring is a "privileged structure" capable of binding multiple biological targets. This compound is particularly valuable because it facilitates the synthesis of N,N- and N,O-donor ligands .
-
Mechanism of Action (MoA): Derivatives synthesized from this scaffold typically act via:
-
Metal Chelation: The quinoline nitrogen (
) and the derivatized acetyl group (e.g., imine nitrogen) form a bidentate pocket. This pocket sequesters essential metal ions (Fe²⁺, Zn²⁺) required by bacterial metalloenzymes (e.g., peptide deformylase, methionine aminopeptidase), leading to bacterial stasis or death. -
DNA Intercalation: The planar aromatic system intercalates between DNA base pairs, disrupting replication (Topoisomerase inhibition).
-
Structural Logic Diagram
The following diagram illustrates the synthetic divergence and biological logic of this scaffold.
Figure 1: Synthetic workflow transforming the acetyl-quinoline scaffold into bioactive antimicrobial agents.
Application I: Synthesis of Antimicrobial Schiff Base Libraries
The most direct application of this compound is the generation of Schiff bases (imines). These derivatives often exhibit 10–50x higher potency than the parent ketone due to the introduction of an azomethine linkage (-C=N-), which is pharmacologically active.
Protocol A: Condensation with Thiosemicarbazide
Thiosemicarbazones derived from 2-acetylquinolines are potent inhibitors of Staphylococcus aureus and Mycobacterium tuberculosis.
Reagents:
-
This compound (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Solvent: Absolute Ethanol (EtOH)
-
Catalyst: Glacial Acetic Acid (3-5 drops)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of hot absolute ethanol in a round-bottom flask.
-
Addition: Add 1.1 mmol of thiosemicarbazide dissolved in 5 mL of hot ethanol.
-
Catalysis: Add 3-5 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).
-
Isolation: Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight. The product will precipitate as a crystalline solid.
-
Purification: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol/DMF mixtures if necessary.
-
Validation: Confirm structure via ¹H-NMR (look for the disappearance of the ketone methyl singlet and appearance of NH signals).
Application II: Biological Evaluation (MIC Determination)
Once the library is synthesized, the critical step is determining the Minimum Inhibitory Concentration (MIC) . The presence of the 8-bromo group often enhances activity against Gram-positive bacteria by increasing lipophilicity (LogP), aiding cell wall penetration.
Protocol B: Broth Microdilution Assay (CLSI Standard)
Materials:
-
Test Compounds (dissolved in DMSO, stock 10 mg/mL)
-
Mueller-Hinton Broth (MHB)
-
Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[1]
-
96-well microtiter plates.
-
Resazurin dye (optional, for visual readout).
Workflow:
-
Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in MHB. -
Serial Dilution: Add 100 µL of MHB to columns 2–12 of the 96-well plate. Add 200 µL of test compound (at
starting concentration) to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard final 100 µL.-
Controls: Col 11 = Growth Control (Bacteria + Solvent); Col 12 = Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11. Final volume = 200 µL.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity.
-
Enhancement: Add 30 µL of 0.01% Resazurin. Blue = No Growth (Active); Pink = Growth (Inactive).
-
Expected Data Trends (Hypothetical)
The following table illustrates typical SAR trends observed when derivatizing 2-acetyl-8-bromoquinoline.
| Compound Class | R-Group Modification | LogP | Relative Potency (S. aureus) | Mechanistic Insight |
| Parent Scaffold | Ketone (C=O) | ~2.8 | Low (MIC > 128 µg/mL) | Lacks specific binding motif. |
| Schiff Base | Thiosemicarbazone | ~3.2 | High (MIC 2–8 µg/mL) | N,S-donor system chelates active site metals. |
| Metal Complex | Cu(II)-Complex | ~3.5 | Very High (MIC < 1 µg/mL) | "Trojan Horse" uptake; ROS generation. |
| 8-H Analog | (No Bromine) | ~1.9 | Moderate (MIC 16–32 µg/mL) | Lower membrane permeability reduces efficacy. |
Safety & Handling
-
Hazard Identification: this compound is an irritant (H315, H319, H335).
-
PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.
-
Waste: Dispose of halogenated organic waste in designated streams; do not pour down the drain due to high aquatic toxicity potential of quinolines.
References
-
Synthesis and Biological Activity of 8-Quinolinamines. Source: National Institutes of Health (NIH) / PMC Context: Discusses the broad-spectrum anti-infective properties of 8-substituted quinolines and the importance of substitution patterns for efficacy. URL:[Link]
-
Antimicrobial Activities of Schiff Base Metal Complexes. Source: Biotech Asia Context: Details the mechanism of action for Schiff bases containing azomethine groups and their metal complexes in antimicrobial applications. URL:[Link][2]
-
Antibacterial Evaluation of Schiff Bases Derived from 2-Acetylpyridine. Source: National Institutes of Health (NIH) / PMC Context: Provides comparative data on 2-acetyl-heterocycles (analogous to 2-acetylquinoline) and their high activity against MRSA. URL:[Link]
-
Reinvestigation of Bromination of 8-Substituted Quinolines. Source: ACG Publications Context:[3] Describes the synthetic pathways and purification of brominated quinoline precursors. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(8-bromoquinolin-2-yl)ethan-1-one
Welcome to the Application Scientist Support Portal. The target molecule, 1-(8-bromoquinolin-2-yl)ethan-1-one (commonly referred to as 8-bromo-2-acetylquinoline), is a highly privileged scaffold. It is frequently utilized as a critical ligand precursor in advanced transition-metal catalysis, including the synthesis of chiral iminoquinoline cobalt complexes for asymmetric hydroboration and desymmetrizing alkene isomerization[1][2].
Due to the bifunctional nature of the quinoline ring—specifically the competing reactivity of the C8-bromide and the C2-position—synthesizing this molecule requires strict chemoselectivity. This guide provides mechanistic troubleshooting, validated protocols, and structural causality to ensure your synthetic workflows are robust and reproducible.
Synthetic Pathway Visualization
To establish a solid mechanistic foundation, we evaluate three primary synthetic routes. The choice of route dictates the specific challenges you will encounter regarding regioselectivity and over-addition.
Caption: The three primary synthetic pathways for accessing this compound.
Quantitative Route Comparison
Before troubleshooting, ensure you have selected the optimal route for your laboratory's constraints. The table below summarizes the quantitative and qualitative metrics of each pathway based on established organometallic and heterocyclic chemistry principles[3][4].
| Metric | Route A (Weinreb Amide) | Route B (Stille Coupling) | Route C (Minisci Acylation) |
| Typical Yield | 75% – 85% (Over 2 steps) | 60% – 70% (Over 2 steps) | 30% – 45% |
| Chemoselectivity | Excellent (Strict C2 functionalization) | High (C2 oxidative addition favored) | Poor (Mixture of C2/C4 isomers) |
| Primary Challenge | Moisture sensitivity of Grignard | Toxic organotin byproducts | Difficult chromatographic separation |
| Scalability | High (Multi-gram scale) | Moderate (Limited by tin toxicity) | Low (Isomer separation required) |
| Cost Efficiency | Moderate (Requires coupling reagents) | Low (Expensive Pd and Tin reagents) | High (Cheap radical precursors) |
Troubleshooting & FAQs (Mechanistic Q&A)
As an application scientist, understanding the why behind a failure is more important than simply knowing what failed. Below are the most common issues encountered during these syntheses, grounded in mechanistic causality.
Route A: The Weinreb Amide Approach
Q: During the Grignard addition to the Weinreb amide, I observe significant formation of a tertiary alcohol byproduct. Why is the Weinreb amide failing to prevent over-addition?
A: Causality: The fundamental purpose of the Weinreb amide is to form a stable, 5-membered magnesium chelate intermediate that resists further nucleophilic attack. However, the stability of this tetrahedral chelate is strictly temperature-dependent. If the reaction mixture is allowed to warm above 0 °C before the unreacted Grignard reagent is quenched, the chelate collapses in situ to form the reactive ketone, which immediately reacts with excess methylmagnesium bromide to form the tertiary alcohol.
Fix: Maintain the reaction strictly between -10 °C and 0 °C. Crucially, you must quench the reaction by adding cold, saturated aqueous
Caption: Mechanistic causality of the Weinreb amide preventing Grignard over-addition via chelation.
Route B: The Stille Coupling Approach
Q: In the Stille cross-coupling of 2,8-dibromoquinoline, how do I ensure the vinyl ether couples exclusively at the 2-position and not the 8-position?
A: Causality: The chemoselectivity relies on the electronic disparity between the C2 and C8 positions. The adjacent electronegative nitrogen atom withdraws electron density via both inductive and resonance effects, making the C2-Br bond significantly more electrophilic. Consequently, the oxidative addition of the
Route C: The Minisci Acylation Approach
Q: I am attempting the Minisci acylation on 8-bromoquinoline, but I'm getting a complex mixture of 2-acetyl and 4-acetyl isomers. Can this be avoided? A: Causality: The Minisci reaction involves a nucleophilic acyl radical attacking a protonated, electron-deficient heterocycle[4]. Protonation lowers the LUMO of the quinoline ring, directing the radical to the most electrophilic positions: the alpha (C2) and gamma (C4) carbons. Because both positions are highly activated, inherent regioselectivity is poor. Fix: While adjusting the acid concentration or using bulky radical precursors can slightly shift the isomer ratio, you cannot completely eliminate the C4-isomer. If strict regiocontrol is required for your downstream ligand synthesis[5], abandon Route C and utilize Route A.
Validated Experimental Protocol: Route A (Weinreb Amide)
This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction at each stage.
Step 1: Synthesis of 8-bromo-N-methoxy-N-methylquinoline-2-carboxamide
-
Setup: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 8-bromoquinoline-2-carboxylic acid (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA, 30.0 mmol). The suspension should clear into a homogeneous solution. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 12.0 mmol) and Hydroxybenzotriazole (HOBt, 12.0 mmol). Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add N,O-dimethylhydroxylamine hydrochloride (12.0 mmol) in one portion.
-
Validation Checkpoint (TLC): After 4 hours, run a TLC (Hexanes:Ethyl Acetate 1:1). The starting acid (baseline) should be completely consumed, replaced by a new, less polar UV-active spot (
). -
Workup: Quench with 1M HCl (30 mL) to remove unreacted amine and DIPEA. Extract with DCM (3 x 30 mL). Wash the combined organic layers with saturated
(to remove residual HOBt) and brine. Dry over anhydrous , filter, and concentrate in vacuo.
Step 2: Grignard Addition to form this compound
-
Setup: Dissolve the Weinreb amide intermediate (approx. 9.5 mmol) in anhydrous Tetrahydrofuran (THF, 40 mL) under strict argon atmosphere.
-
Cooling: Submerge the flask in an ice/brine bath and allow it to cool to -5 °C for 15 minutes.
-
Addition: Dropwise, add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 11.4 mmol, 1.2 eq) via syringe over 20 minutes.
-
Self-Validation: You will observe a slight color change (often turning a deeper yellow/orange) as the magnesium chelate forms. The reaction must not boil or vigorously bubble; if it does, your addition rate is too fast.
-
-
Reaction: Stir at 0 °C for 2 hours.
-
Validation Checkpoint (TLC): Quench a 0.1 mL aliquot in 1 mL of saturated
and extract with EtOAc. TLC should show complete consumption of the Weinreb amide.
-
-
Safe Quench: While still in the ice bath, slowly add cold saturated aqueous
(20 mL). The chelate will collapse, and magnesium salts will precipitate as a white solid. -
Isolation: Dilute with EtOAc (50 mL) and water (20 mL). Separate the layers and extract the aqueous phase with EtOAc (2 x 30 mL). Dry the combined organics over
, filter, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc) to yield the pure ketone as a pale solid.
References
-
Desymmetrizing Isomerization of Alkene via Thiazolinyl Iminoquinoline Cobalt Catalysis Organic Letters, ACS Publications. URL:[Link]
-
Cobalt-Catalyzed Asymmetric 1,4-Hydroboration of Enones with HBpin Organic Letters, ACS Publications. URL:[Link]
- World Intellectual Property Organization (WO2012009369A1), Google Patents.
-
Phosphine-Iminoquinoline Iron Complexes for Ethylene Polymerization and Copolymerization Supporting Information, Amazon S3 / Literature Data. URL: [Link](Note: Sourced from aggregated supplementary data regarding 2-acetyl-8-bromoquinoline ligand synthesis)
-
Comprehensive Heterocyclic Chemistry III: Six-membered Rings with One Heteroatom (Vol. 7) EPDF Literature / Minisci Acylation Principles. URL:[Link]
Sources
Technical Support Center: 8-Bromoquinoline Synthesis & Impurity Management
Current Status: ONLINE Agent: Senior Application Scientist Ticket Topic: Troubleshooting byproducts, regioselectivity, and purification in 8-bromoquinoline synthesis.
Introduction: The "8-Bromo" Challenge
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing one of two scenarios:
-
The "Tar Pit": Your Skraup reaction turned into a solid black mass or erupted violently.
-
The Isomer Trap: You attempted to brominate quinoline directly and are now struggling to separate the 5-bromo isomer from the 8-bromo target.
8-Bromoquinoline is a privileged scaffold in medicinal chemistry, particularly for antimalarial and anticancer drug discovery. However, its synthesis is non-trivial due to the high reactivity of the quinoline ring and the harsh conditions required for cyclization. This guide provides root-cause analysis and actionable protocols for these specific issues.
Module 1: The Skraup Synthesis (Preferred Route)
Context: The most reliable method to obtain pure 8-bromoquinoline is de novo synthesis from 2-bromoaniline , glycerol, and sulfuric acid (Skraup reaction). This locks the bromine at the 8-position, eliminating regioisomer concerns.
Common Ticket: "My reaction turned into a black solid (Tar)."
Root Cause Analysis: The Skraup reaction involves the in-situ dehydration of glycerol to acrolein .[1] Acrolein is highly reactive and prone to polymerization. If the condensation with aniline is slower than the polymerization of acrolein, you generate high-molecular-weight "tars." Additionally, the oxidation step (converting dihydroquinoline to quinoline) can lead to oxidative polymerization of the aniline if the oxidant is too aggressive.
Troubleshooting Protocol:
| Symptom | Diagnosis | Corrective Action |
| Violent Exotherm | Uncontrolled acrolein formation. | Add Ferrous Sulfate: Use |
| Black Insoluble Solid | Acrolein polymerization. | Sulfo-Mix Technique: Do not mix all reagents at once. Pre-mix the aniline, acid, and moderator.[3] Add glycerol dropwise at reflux temperature ( |
| Low Yield (<40%) | Incomplete oxidation. | Switch Oxidant: Replace nitrobenzene (classic) with m-nitrobenzenesulfonic acid (m-NBSA) or Iodine ( |
Visual Logic: Skraup Reaction Pathways
Caption: Kinetic competition between productive cyclization and destructive polymerization in Skraup synthesis.
Module 2: Direct Bromination (The "Isomer Trap")
Context: Researchers often attempt to brominate quinoline directly using
Common Ticket: "I have a mixture of 5-bromo and 8-bromo isomers."
Scientific Explanation: Electrophilic Aromatic Substitution (SEAr) on quinoline occurs on the benzenoid ring because the pyridine ring is deactivated (especially in acidic media where the Nitrogen is protonated).
-
C5 and C8 Positions: Both are activated, but the C5 position is kinetically favored in many standard conditions (e.g.,
). -
The Result: A typical reaction yields ~50-80% 5-bromoquinoline (major) and ~20-50% 8-bromoquinoline (minor), plus 5,8-dibromoquinoline .
Troubleshooting Protocol (If you must use this route):
| Issue | Solution Strategy |
| Separating Isomers | Recrystallization is ineffective. You must use column chromatography. Mobile Phase: Hexanes:Ethyl Acetate (9:1 to 4:1). Order of Elution: 5-bromoquinoline typically elutes after 8-bromoquinoline on silica due to slightly higher polarity (dipole moment alignment). |
| Over-bromination | Stoichiometry Control: Use exactly 0.95 equivalents of brominating agent. Do not use excess. Stop the reaction early to prevent the formation of 5,8-dibromoquinoline. |
| Regiocontrol | Blocking Groups: There is no easy "blocking group" for C5. Recommendation: Abort direct bromination. Switch to the Skraup synthesis (Module 1). |
Module 3: Identification & Quality Control
FAQ: "How do I distinguish 5-bromo from 8-bromo by NMR?"
The splitting patterns in
-
8-Bromoquinoline:
-
Look for the proton at C7 . It will appear as a doublet of doublets (dd) or a triplet (t) depending on resolution, but the key is the deshielding effect of the Nitrogen.
-
Key Feature: The proton at C2 (adjacent to N) often shifts slightly upfield compared to the 5-bromo isomer due to the steric/electronic influence of the bulky Br at C8 interfering with the Nitrogen lone pair.
-
-
5-Bromoquinoline:
-
The coupling pattern of the benzenoid ring (H6, H7, H8) is an AMX system (three distinct chemical shifts) or ABC, distinct from the pattern seen when the substituent is at the "corner" (C8).
-
Data Table: Byproduct Profile
| Impurity | Origin | Detection (TLC/NMR) | Removal Method |
| 5-Bromoquinoline | Regioisomer (Direct Bromination) | Co-spots with product; distinct aromatic region in NMR. | Difficult. Requires careful chromatography or fractional distillation. |
| 5,8-Dibromoquinoline | Over-reaction | Lower | Column chromatography. |
| Aniline (Starting Material) | Incomplete Skraup | Distinct amine smell; broad NH peak (if not salt). | Acidic wash (forms water-soluble salt) or Diazotization workup. |
| "Tar" (Polymers) | Acrolein polymerization | Baseline streak on TLC. | Steam Distillation (Product is volatile; tar is not). |
Experimental Protocol: The "Painless" Skraup Synthesis
Recommended for generating high-purity 8-bromoquinoline.
Reagents:
-
2-Bromoaniline (1.0 equiv)
-
Glycerol (3.0 equiv)[2]
-
m-Nitrobenzenesulfonic acid (0.7 equiv) [Oxidant]
-
Ferrous Sulfate (
, catalytic)
Step-by-Step Workflow:
-
Setup: Use a 3-neck flask with a mechanical stirrer (magnetic stirring will fail when viscosity increases).
-
Acid Mix: Charge flask with 2-bromoaniline, m-NBSA,
, and sulfuric acid. Heat to 100°C . -
Controlled Addition: Add Glycerol dropwise over 1 hour. Crucial: Maintain temperature between 120-130°C. Do not let it spike (avoids tar).
-
Reaction: Stir at 130°C for 4-6 hours.
-
Workup (The "De-Tarring"):
-
Isolation: Extract the distillate with DCM, dry over
, and concentrate.
Workflow Logic Diagram
Caption: Optimized workflow emphasizing steam distillation for tar removal.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989.
-
Song, J. J., et al. "8-Bromoquinoline – a painless Skraup synthesis." Organic Preparations and Procedures International, vol. 41, no. 3, 2009. Link (The definitive "painless" protocol using m-NBSA).
- Eisch, J. J. "Quinoline and Isoquinoline." Comprehensive Heterocyclic Chemistry, Pergamon Press, 1984. (Mechanistic details on regioselectivity in SEAr).
-
Organic Syntheses , Coll. Vol. 1, p. 478 (1941); Vol. 20, p. 79 (1940). Link (Classic Skraup conditions and moderator use).
Sources
Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of 8-Bromoquinolines
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in heterocyclic chemistry: the palladium-catalyzed Suzuki-Miyaura cross-coupling of 8-bromoquinolines.
This guide abandons generic advice in favor of mechanistic causality. We will dissect the exact reasons why your couplings fail—specifically focusing on the "peri-effect" and protodeboronation—and provide field-proven, self-validating protocols to achieve quantitative yields.
Mechanistic Analysis: Why 8-Bromoquinoline Fails
8-Bromoquinoline presents a unique dual-threat to palladium catalysis[1]. Unlike 3-bromo or 6-bromoquinolines, the 8-position is subject to the peri-effect . The proximity of the carbon-bromine bond to the quinoline nitrogen's lone pair creates two distinct failure modes:
-
Catalyst Poisoning (N-Coordination): After oxidative addition, the flexible palladium(II) intermediate can be chelated by the adjacent quinoline nitrogen. If your ligand is too small (e.g.,
), the nitrogen displaces the ligand, forming a highly stable, off-cycle palladacycle that permanently stalls the catalytic cycle[2]. -
Protodeboronation: Because the oxidative addition and transmetalation steps are sterically hindered and sluggish, researchers often compensate by increasing the temperature and base strength. This inadvertently accelerates the base-catalyzed hydrolysis of the boronic acid partner (protodeboronation), consuming your starting material before coupling can occur[3].
Divergent pathways in 8-bromoquinoline Suzuki coupling: failure modes vs. productive cycle.
Troubleshooting FAQs
Q1: My reaction stalls at 15-20% conversion, and adding more
Q2: I switched to XPhos, but now my boronic acid is disappearing, and I see a lot of de-boronated arene in the LCMS. How do I fix this?
A2: You have solved the oxidative addition problem but induced protodeboronation . Bulky ligands can paradoxically promote protodeboronation if the transmetalation step is slower than the background hydrolysis of the boronic acid[3]. Furthermore, using harsh bases (like
Q3: Should I use a boronic acid, a pinacol ester (Bpin), or a MIDA boronate? A3: For 8-bromoquinolines, Bpin esters are generally preferred over free boronic acids as they are less prone to rapid protodeboronation. If you are coupling a highly unstable partner (e.g., 2-heteroaryl boronic acids), use MIDA boronates or potassium trifluoroborate salts with a slow-release strategy (using mild aqueous base to slowly unveil the active boronic acid in situ)[4].
Comparative Data: Catalyst System Optimization
The following table summarizes quantitative data derived from optimizing the coupling of 8-bromoquinoline with a standard aryl boronic acid. It highlights the causality between parameter selection and the dominant failure mode.
| Catalyst System | Ligand | Base / Solvent | Temp (°C) | Yield (%) | Primary Failure Mode |
| 100 | < 20% | Catalyst Poisoning (N-Coordination) | |||
| SPhos | 100 | 65% | Protodeboronation of Boronic Acid | ||
| XPhos | 80 | 78% | Incomplete Activation / Sluggish | ||
| XPhos Pd G3 (2 mol%) | XPhos | 60 | > 95% | None (Optimized Conditions) |
Self-Validating Experimental Protocol
To ensure reproducibility and trust in the methodology, the following protocol is designed as a self-validating system . It incorporates a precatalyst to eliminate initiation lag and includes specific in-process checkpoints.
Self-validating experimental workflow for 8-bromoquinoline Suzuki coupling.
Step-by-Step Methodology
Reagents:
-
8-Bromoquinoline (1.0 equiv, 1.0 mmol)
-
Arylboronic acid pinacol ester (Ar-Bpin) (1.5 equiv, 1.5 mmol)
-
XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)
-
Aqueous
(0.5 M solution, 3.0 equiv, 3.0 mmol) -
1,4-Dioxane (Anhydrous, 5.0 mL)
Procedure:
-
Assembly (The Precatalyst Advantage): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-bromoquinoline, Ar-Bpin, and the XPhos Pd G3 precatalyst. Causality Note: Using the G3 precatalyst ensures a 1:1 ratio of Pd to ligand and rapid generation of the active monoligated Pd(0) species, completely bypassing the need for thermal reduction of Pd(II) which otherwise wastes boronic acid[3].
-
Solvent Addition & Degassing: Add 1,4-dioxane. Seal the flask with a septum and perform three cycles of Freeze-Pump-Thaw. Backfill with ultra-pure Argon. Validation Checkpoint: The solution should be a clear, pale yellow. Any immediate darkening to black indicates oxygen ingress and premature catalyst decomposition.
-
Base Addition: Syringe in the degassed 0.5 M aqueous
solution. -
Controlled Heating: Transfer the flask to a pre-heated oil bath at exactly
. Stir vigorously (1000 rpm) to ensure optimal mixing of the biphasic system. Causality Note: is the thermodynamic sweet spot. It is warm enough for the XPhos-ligated Pd to undergo transmetalation, but cool enough to suppress base-catalyzed protodeboronation[4]. -
In-Process Validation (2 Hours): Withdraw a 10 µL aliquot via syringe, quench in 1 mL of Acetonitrile, and analyze via LCMS.
-
If 8-bromoquinoline remains but Ar-Bpin is gone: Protodeboronation outpaced coupling. Add 0.5 equiv more of Ar-Bpin.
-
If both remain: Catalyst has died (likely oxygen exposure).
-
If product mass dominates: Proceed to step 6.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and Water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).
References
-
Organic & Biomolecular Chemistry. "Investigation towards one-pot sequential procedure was initiated with the Suzuki–Miyaura cross-coupling between 8-bromoquinoline and (furan-3-yl)boronic acid." RSC Publishing.[Link]
-
Journal of the American Chemical Society. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." ACS Publications.[Link]
-
Journal of the American Chemical Society / MIT DSpace. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." NIH Public Access.[Link]
Sources
preventing debromination side reactions in Suzuki coupling
Topic: Preventing Debromination Side Reactions in Suzuki Coupling For: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand that while the Suzuki coupling is a cornerstone of modern synthetic chemistry for its power in forming C-C bonds, it is not without its challenges.[1][2] One of the most persistent and yield-destroying side reactions is the premature cleavage of the carbon-bromine bond, a process known as debromination or hydrodebromination .[1][3]
This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench. We will move beyond simple procedural lists to explore the mechanistic origins of debromination, providing you with the causal understanding needed to rationally design experiments and overcome this common hurdle.
The Suzuki-Miyaura Catalytic Cycle
To effectively troubleshoot, we must first understand the primary reaction pathway. The accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The catalyst, typically a Pd(0) complex, is regenerated at the end of the cycle.[4][5]
Caption: The primary catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is debromination, and why is it happening in my reaction?
Answer: Debromination (or hydrodebromination) is a side reaction where the bromine atom on your starting material is replaced by a hydrogen atom, leading to a simple arene or heteroarene byproduct (Ar-H).[3] This directly consumes your starting material, reducing the yield of your desired coupled product (Ar-R) and complicating purification.
The root cause is the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can intercept the catalytic cycle after the oxidative addition step. Instead of proceeding to transmetalation, the Ar-Pd(II)-Br complex can react with the Pd-H species, leading to reductive elimination of the undesired debrominated byproduct.[1][6]
Caption: Competing reaction pathways: desired coupling vs. debromination.
Q2: I'm observing significant debromination. Which reaction parameter should I investigate first?
Answer: Your first and most critical point of investigation should be the base . The choice of base is frequently the primary driver of debromination. Strong, aggressive bases, especially alkoxides (e.g., NaOtBu, KOMe) or hydroxides (NaOH, KOH) in the presence of protic solvents, are well-known promoters of Pd-H formation.[3][6]
Causality: Strong bases can react with trace water, alcohols, or even some organic solvents and ligands to generate hydride donors. Weaker, non-nucleophilic inorganic bases are far less prone to these side reactions.[3]
Troubleshooting Protocol:
-
Identify your current base: If you are using a strong base like an alkoxide or hydroxide, it is the likely culprit.
-
Switch to a milder base: Replace your current base with a weaker inorganic alternative. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points as they are effective for coupling while minimizing debromination.[6] For particularly sensitive substrates, even milder fluoride bases like CsF or KF can be effective.[2][3]
| Base Type | Examples | Propensity for Debromination | Recommended Action |
| Strong/Aggressive | NaOtBu, KOtBu, NaOH, KOH | High | Avoid. Replace with a milder alternative. |
| Moderate Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Moderate to Low | Good general choice. Cs₂CO₃ is often very effective.[6] |
| Weak Phosphates | K₃PO₄ | Low | Excellent first choice for suppressing debromination.[6][7] |
| Weak Fluorides | CsF, KF | Very Low | Excellent for sensitive substrates or when other bases fail.[3] |
Q3: I've switched to a milder base (K₃PO₄), but debromination persists. What should I try next?
Answer: After optimizing the base, your next focus should be the catalyst system , specifically the ligand . The ligand's electronic and steric properties dictate the stability and reactivity of the palladium center, directly influencing the relative rates of productive coupling versus side reactions.[7][8]
Causality: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) serve two primary functions to mitigate debromination:
-
Accelerate Reductive Elimination: These ligands promote the final, product-forming step of the catalytic cycle. By making this step faster, the Ar-Pd(II)-R intermediate has less time to undergo competing side reactions.[8]
-
Promote Oxidative Addition: Electron-rich ligands facilitate the initial oxidative addition step, which can be crucial for less reactive aryl bromides and may allow the reaction to proceed at a lower temperature.[1][4]
Troubleshooting Protocol:
-
Evaluate your current ligand: If you are using a simple, less bulky ligand like triphenylphosphine (PPh₃), it may not be sufficient to outcompete the debromination pathway.
-
Screen more advanced ligands: Switch to a modern, sterically demanding, and electron-rich ligand.
| Ligand Class | Examples | Key Characteristics |
| Simple Phosphines | PPh₃, P(o-tol)₃ | Less bulky, less electron-rich. Often require higher temperatures. |
| Buchwald-type | SPhos, XPhos, RuPhos | Bulky and electron-rich. Excellent for accelerating reductive elimination. |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich. Highly effective for promoting oxidative addition, even with challenging substrates.[7] |
| N-Heterocyclic Carbenes | IPr, SIMes | Strong σ-donors, sterically demanding. Offer high thermal stability. |
Q4: Can my choice of temperature and solvent contribute to debromination?
Answer: Absolutely. Temperature and solvent are crucial parameters that can either favor your desired reaction or promote unwanted side reactions.
Temperature:
-
Causality: Higher reaction temperatures provide more energy for all potential reaction pathways, including those that lead to debromination. Thermal decomposition of solvents, bases, or even ligands can also generate hydride sources.[6]
-
Troubleshooting Protocol: Run your reaction at the lowest temperature that allows for a reasonable conversion rate. It is often better to run a reaction for a longer time at a lower temperature (e.g., 60-80 °C) than for a shorter time at a very high temperature (e.g., >100 °C).[3][9] You can monitor the reaction by TLC or LC-MS and incrementally increase the temperature only if the reaction is stalled.[6]
Solvent:
-
Causality: Protic solvents (alcohols, and to a lesser extent, water) can act as hydride sources, especially in the presence of a strong base.[1][3]
-
Troubleshooting Protocol: Whenever possible, use aprotic solvents such as dioxane, THF, or toluene . While many Suzuki protocols require a small amount of water to dissolve the inorganic base and facilitate transmetalation, you should aim to use the minimum amount necessary. Anhydrous conditions, if compatible with your base and boronic acid derivative, can also be explored.[3][10]
Q5: My substrate is an N-heterocycle (indole, pyrrole, imidazole). Are these particularly prone to debromination?
Answer: Yes, nitrogen-containing heterocycles with an N-H bond are notoriously susceptible to debromination.[3][11][12]
Causality: The N-H proton is acidic and can be deprotonated by the base in the reaction mixture. This forms an anionic indolide, pyrrolide, or imidazolide species. The resulting increase in electron density on the heterocyclic ring can facilitate unwanted side reactions, including debromination.[11][12]
Troubleshooting Protocol: The most effective strategy is to protect the nitrogen atom before performing the Suzuki coupling. This prevents deprotonation and stabilizes the substrate.[3][11][12]
-
Select a Protecting Group: Choose a suitable N-protecting group.
-
Boc (tert-Butoxycarbonyl): Widely used and effective. It can sometimes be removed under the Suzuki reaction conditions, which can be a synthetic advantage.[11][12]
-
SEM (2-(Trimethylsilyl)ethoxymethyl): A very robust protecting group that offers excellent stability and is known to be highly effective at preventing debromination in these systems.[3][11]
-
Sulfonyl groups (e.g., Tosyl): Electron-withdrawing groups that can also stabilize the ring, but may require harsher deprotection conditions.[11]
-
-
Perform N-protection: Protect the heterocycle in a separate step before attempting the coupling.
-
Execute Suzuki Coupling: Use the N-protected bromo-heterocycle under your optimized Suzuki conditions.
-
Deprotection: Remove the protecting group in a subsequent step to yield the final product.
Q6: I've optimized everything, but still see some debromination. Could my boronic acid be the problem?
Answer: While the boronic acid or its ester does not directly cause debromination of the aryl bromide, its quality and stability can be a significant indirect factor.[3]
Causality: Boronic acids can undergo a competing side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[13][14] This is especially problematic for electron-deficient or some heteroaryl boronic acids.[13] If your boronic acid degrades over the course of the reaction, its effective concentration decreases. This slows down the desired transmetalation step, giving the Ar-Pd(II)-Br intermediate more time to find a hydride source and undergo debromination.[3]
Troubleshooting Protocol:
-
Check Reagent Quality: Always use high-purity boronic acid. Check its integrity by NMR before use, as boronic acids can degrade upon storage.[3]
-
Use Boronic Esters: Pinacol boronate esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[1]
-
Consider MIDA Boronates: For particularly unstable organoboron reagents, N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and release the boronic acid slowly under the reaction conditions, which can lead to cleaner reactions.[15]
Systematic Troubleshooting Workflow
When faced with a debromination issue, a systematic approach is more effective than random screening. The following workflow prioritizes changes based on their likely impact.
Experimental Protocol: A Step-by-Step Guide to Optimization
-
Baseline Experiment: Run the reaction using your initial conditions and quantify the ratio of desired product to the debrominated byproduct using ¹H NMR or LC-MS analysis of the crude reaction mixture.[6]
-
Step 1: Optimize the Base.
-
Step 2: Optimize the Ligand.
-
Using the best base from Step 1, screen a panel of ligands.
-
Recommendation: Test a bulky, electron-rich ligand like SPhos or P(t-Bu)₃ against your original ligand.[7]
-
-
Step 3: Optimize Temperature.
-
Using the best base/ligand combination, run the reaction at a lower temperature (e.g., reduce from 100 °C to 80 °C or 60 °C) and monitor for completion over a longer time.[6]
-
-
Step 4: Substrate Modification (If Applicable).
Caption: A logical workflow for troubleshooting debromination in Suzuki coupling.
References
-
Malig, G., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the debromination reaction. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. The University of Texas Rio Grande Valley. Retrieved from [Link]
-
Stanetty, C., & Schnürch, M. (2010). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Retrieved from [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. PubMed. Retrieved from [Link]
-
Nykaza, T. V., et al. (2021). Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Retrieved from [Link]
-
Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. Reddit. Retrieved from [Link]
-
Magano, J. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing the Friedländer Synthesis of Quinolines
Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction conditions for this versatile and widely used method. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Friedländer synthesis?
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (another ketone or aldehyde) to form a quinoline ring.[1][2] The reaction can be catalyzed by acids or bases.[3]
There are two generally accepted viable reaction mechanisms.[4] The specific pathway can be influenced by the reactants and reaction conditions.[5]
-
Mechanism A (Aldol First): The reaction initiates with an aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration to form the quinoline product.
-
Mechanism B (Schiff Base First): This pathway begins with the formation of a Schiff base between the 2-aminoaryl carbonyl and the other carbonyl compound, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration.[5]
Caption: Plausible reaction mechanisms for the Friedländer synthesis.
Q2: What are the typical starting materials for this synthesis?
The core components are:
-
A 2-amino-substituted aromatic aldehyde or ketone: Examples include 2-aminobenzaldehyde and 2-aminoacetophenone.
-
A carbonyl compound with a reactive α-methylene group: This can be another aldehyde or a ketone.[6]
Q3: What types of catalysts are effective for the Friedländer synthesis?
A wide variety of catalysts can be employed, and the optimal choice is often substrate-dependent.[1]
| Catalyst Type | Examples | Notes |
| Brønsted Acids | p-TsOH, H₂SO₄, HCl | Commonly used, effective for many substrates.[1] |
| Lewis Acids | ZnCl₂, FeCl₃, Sc(OTf)₃, In(OTf)₃ | Can be milder and more selective than Brønsted acids.[1][7] |
| Bases | KOH, NaOH, Piperidine | Can promote self-condensation of the carbonyl partner.[1] |
| Modern Catalysts | Ionic liquids, MOFs, Nanocatalysts | Offer advantages in terms of efficiency, sustainability, and sometimes regioselectivity.[1][8][9] |
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is a frequent challenge in the Friedländer synthesis and can be attributed to several factors.[8]
Possible Cause 1: Inappropriate Catalyst or Catalyst Inactivity
Expertise & Experience: The catalyst is the linchpin of this reaction. An unsuitable catalyst can lead to poor conversion rates.[8] Ensure the catalyst is fresh and active. For instance, some Lewis acids are sensitive to moisture and may require anhydrous conditions.[7]
Solution:
-
Verify Catalyst Activity: Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[8]
-
Catalyst Screening: If a standard acid or base is ineffective, screen a panel of catalysts, including different Lewis acids or heterogeneous catalysts.[10]
-
Anhydrous Conditions: When using moisture-sensitive catalysts, ensure your reagents and solvent are dry.[1]
Possible Cause 2: Harsh Reaction Conditions
Expertise & Experience: Traditional methods often utilize high temperatures and strong acids or bases, which can lead to the degradation of starting materials or the desired product.[8]
Solution:
-
Milder Conditions: Employ milder catalysts and lower reaction temperatures.[10]
-
Microwave Synthesis: Microwave irradiation can often drive the reaction to completion in a much shorter time and at a controlled temperature, minimizing decomposition.[11] A simple and efficient modification uses neat acetic acid as both the solvent and catalyst with microwave irradiation at 160°C, achieving excellent yields in as little as 5 minutes.[11]
Possible Cause 3: Side Reactions Dominating
Expertise & Experience: The formation of side products can significantly consume starting materials and reduce the yield of the desired quinoline.[1]
Solution:
-
Minimize Aldol Condensation: If using a base catalyst, the ketone with the α-methylene group can undergo self-aldol condensation. To mitigate this, slowly add the ketone to the reaction mixture. Alternatively, switching to an acid catalyst can prevent this side reaction.[1][10]
-
Prevent Self-Condensation of the Amino Ketone: At high temperatures, 2-aminobenzophenone can self-condense. Optimize the reaction temperature to minimize this side product.[1]
Problem 2: Poor Regioselectivity with Unsymmetrical Ketones
When an unsymmetrical ketone is used, the condensation can occur on either side of the carbonyl group, leading to a mixture of regioisomers.[8]
Possible Cause: Lack of Control Over Enolate/Enol Formation
Expertise & Experience: The regiochemical outcome is determined by which α-carbon of the unsymmetrical ketone attacks the 2-aminoaryl carbonyl. This is influenced by the catalyst and reaction conditions.
Solution:
-
Catalyst Selection: Certain amine catalysts or ionic liquids have been shown to favor the formation of a single regioisomer.[8]
-
Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can control the regioselectivity.[8]
-
Alternative Starting Materials: Using a β-keto ester in place of a simple ketone can often lead to a single regioisomer.[1]
Problem 3: Reaction Fails to Proceed
Possible Cause 1: Steric Hindrance
Expertise & Experience: Bulky substituents on either of the starting materials can sterically hinder the reaction.
Solution:
-
For sterically demanding substrates, longer reaction times and a more active catalyst may be necessary.[10] Microwave irradiation can also be effective in these cases.[11]
Possible Cause 2: Low Reaction Temperature
Expertise & Experience: Some substrate combinations require significant thermal energy to overcome the activation barrier.
Solution:
-
Incrementally increase the reaction temperature (e.g., in 10°C increments) and monitor the reaction progress by TLC.[8]
Caption: A troubleshooting workflow for the Friedländer synthesis.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis using p-TsOH
This protocol is adapted from a procedure utilizing p-toluenesulfonic acid (p-TsOH) as an efficient catalyst under solvent-free conditions, accelerated by microwave irradiation.[1]
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-TsOH monohydrate (0.1 mmol, 10 mol%).[1]
-
Reaction: Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 120°C) for a specified time (e.g., 5-15 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Add ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[1]
Protocol 2: Lewis Acid Catalyzed Synthesis
This protocol uses Indium(III) trifluoromethanesulfonate (In(OTf)₃) as a mild and efficient Lewis acid catalyst.[7]
-
Reaction Setup: To a clean, dry round-bottom flask, add the 2-aminobenzophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and In(OTf)₃ (5 mol%).[7]
-
Reaction: Heat the reaction mixture at 80°C with stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC. The reaction is typically complete within 1 hour.[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.[7]
-
Purification: The product can often be purified by recrystallization or column chromatography.
References
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Friedländer Synthesis Mechanism Overview. Retrieved from [Link]
-
Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Shaikh, I. R., & Inamdar, S. M. (2025, August 10). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate. Retrieved from [Link]
-
del C. H. T., Francisco, J., G, B., & B, S. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Archiv der Pharmazie, 355(6), e2200044. [Link]
-
Gaikwad, S. B., & Deshmukh, M. B. (2015). Advances in polymer based Friedlander quinoline synthesis. Journal of Saudi Chemical Society, 19(5), 579-593. [Link]
-
Wang, C.-C., Lai, C.-Y., & Chan, C.-K. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28065–28073. [Link]
-
Eurtivong, C., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1124-1128. [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(8-bromoquinolin-2-yl)ethan-1-one
Executive Summary
This technical guide addresses the purification of 1-(8-bromoquinolin-2-yl)ethan-1-one (also known as 8-bromo-2-acetylquinoline). Due to the electron-withdrawing nature of the acetyl group at the C2 position and the steric/electronic influence of the bromine at C8, this molecule exhibits distinct solubility and polarity profiles compared to simple quinolines.
This guide prioritizes Flash Column Chromatography for high-purity isolation and Recrystallization for scalability. It also addresses the nuanced basicity of the quinoline nitrogen, which affects standard acid-base extraction protocols.
Part 1: Chemical Profile & Impurity Landscape
Before initiating purification, understand the physicochemical context. The purification strategy depends heavily on the synthesis route used (e.g., oxidation of the ethyl derivative, Stille coupling, or radical acetylation).
| Property | Specification |
| CAS Number | 1355018-24-4 |
| Molecular Formula | C₁₁H₈BrNO |
| Molecular Weight | 250.09 g/mol |
| Physical State | Solid (typically off-white to yellow crystalline) |
| Solubility | High: DCM, Chloroform, EtOAc. Moderate: MeOH, Acetone. Low: Hexanes, Water.[1][2] |
| pKa (Est.) | ~2-3 (The C2-acetyl group significantly lowers the basicity of the quinoline N compared to unsubstituted quinoline). |
Common Impurities
-
Precursor (A): 8-Bromo-2-methylquinoline (if synthesized via oxidation). Less polar.
-
Intermediate (B): 1-(8-bromoquinolin-2-yl)ethanol (alcohol derivative). More polar.
-
Over-oxidation (C): 8-Bromoquinoline-2-carboxylic acid. Highly polar/Acidic.
-
Byproduct (D): 8-Bromoquinoline (from deacetylation or incomplete functionalization). Less polar.
Part 2: Primary Purification – Flash Column Chromatography
Chromatography is the most reliable method for isolating the target from structurally similar impurities like the alcohol intermediate or unreacted precursors.
Step-by-Step Protocol
1. Stationary Phase Selection
-
Standard: Silica Gel 60 (230–400 mesh).
-
Pre-treatment: Neutralize silica with 1% Et₃N in Hexanes if the compound shows acid sensitivity (rare for acetylquinolines, but good practice if degradation is observed).
2. Solvent System Optimization The acetyl group imparts moderate polarity. A gradient elution is recommended to separate non-polar precursors first.
-
System A (Preferred): Hexanes / Ethyl Acetate (EtOAc)
-
Equilibration: 100% Hexanes.
-
Gradient: 0% → 30% EtOAc over 10 column volumes (CV).
-
Target Elution: Typically elutes between 15-25% EtOAc.
-
-
System B (Alternative for difficult separations): Dichloromethane (DCM) / Methanol
-
Gradient: 100% DCM → 98:2 DCM:MeOH.
-
Use Case: Use this if the product co-elutes with polar impurities like the N-oxide.
-
3. Loading Strategy
-
Solid Load (Recommended): Dissolve the crude mixture in minimal DCM, adsorb onto silica (ratio 1:2 crude:silica), and evaporate to dryness. Load the dry powder onto the column.[3] This prevents band broadening caused by poor solubility in the initial mobile phase (Hexanes).
Troubleshooting Chromatography
Q: My product is tailing significantly on the column.
Cause: Interaction between the basic quinoline nitrogen and acidic silanols on the silica.
Fix: Add 1% Triethylamine (Et₃N) to your mobile phase. This blocks the silanol sites and sharpens the peak.
Q: I cannot separate the ketone product from the alcohol intermediate.
Cause: Similar polarity in EtOAc/Hexane systems.
Fix: Switch to DCM/Acetone or Toluene/Acetone . The pi-pi interactions in Toluene often provide different selectivity for aromatic systems compared to aliphatic hexanes.
Part 3: Scalable Purification – Recrystallization
For batches >5g, recrystallization is superior for removing trace impurities and improving crystallinity.
Solvent Screening Protocol
| Solvent System | Suitability | Procedure |
| Ethanol (EtOH) | High | Dissolve in hot EtOH. Cool slowly to RT, then 4°C. |
| EtOH / Water | Medium | Dissolve in hot EtOH. Add hot water until turbid. Re-heat to clear. Cool. |
| EtOAc / Hexanes | High | Dissolve in min. hot EtOAc. Add Hexanes dropwise until cloud point.[3] |
Operational Workflow (Graphviz)
Figure 1: Decision logic for the recrystallization of this compound.
Part 4: Technical FAQs & Troubleshooting
Category 1: Solubility & Handling
Q: The compound is oiling out instead of crystallizing. What went wrong?
-
Analysis: "Oiling out" occurs when the compound separates as a liquid phase before crystallizing, often because the solution is too concentrated or the temperature dropped too fast.
-
Solution: Re-heat the mixture until it is a single phase. Add a "seed crystal" of pure product if available. Cool the solution very slowly (wrap the flask in foil or a towel). Alternatively, add a small amount of the "good" solvent (e.g., EtOH) to slightly lower the saturation.
Category 2: Chemical Stability
Q: Can I use acid-base extraction to purify this quinoline?
-
Critical Warning: Unlike simple quinolines, This compound is a weak base . The electron-withdrawing acetyl group at C2 and the bromine at C8 reduce the pKa of the nitrogen.
-
Risk: Using strong acid (e.g., 1M HCl) to protonate it might not fully drive it into the aqueous layer, or worse, it might induce acid-catalyzed aldol condensation or degradation of the ketone.
-
Recommendation: Avoid standard acid-base extraction. If necessary, use weak acids (e.g., 1M Citric Acid) and validate with TLC first to ensure the product actually moves to the aqueous phase.
Q: I see a new spot on TLC after storing the compound in methanol.
-
Analysis: Ketones can form hemiacetals or acetals in methanol, especially if trace acid is present.
-
Solution: Store the purified solid in a dry, inert atmosphere. Avoid storing in alcoholic solvents for extended periods.
References
-
Sigma-Aldrich. Product Specification: 1-(8-Bromoquinolin-2-yl)ethanone (CAS 1355018-24-4).[4] Accessed Oct 2023. Link
-
BenchChem. Purification challenges for bromoquinoline compounds. (General protocols for halogenated quinoline purification). Link
-
ChemicalBook. Synthesis and properties of 8-bromoquinoline derivatives. (Context on solubility and stability of 8-bromo-substituted quinolines). Link
-
Ma, J., et al. "Unraveling the mechanism of the photodeprotection reaction of 8-bromo- and 8-chloro-7-hydroxyquinoline caged acetates."[5] Chemistry – A European Journal, 2012. (Provides insights into the photostability and solubility of related bromo-acetyl-quinolines). Link
Sources
identifying and minimizing side products in the bromination of quinolines
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Identifying and Minimizing Side Products in Quinoline Bromination
Diagnostic Hub: What is your reaction telling you?
Before altering conditions, identify the specific failure mode using your crude LCMS or TLC data. Use the logic flow below to navigate to the correct troubleshooting module.
Figure 1: Diagnostic logic tree for classifying bromination failure modes based on mass spectrometry and chromatographic data.
Troubleshooting Regioselectivity (The "Wrong Isomer" Problem)
The Core Conflict: The quinoline ring contains two distinct electronic zones: the electron-deficient pyridine ring (N-containing) and the electron-rich benzene ring. Your reaction conditions dictate which ring reacts.
FAQ: Why am I getting a mixture of 5-bromo and 8-bromoquinolines?
Diagnosis: You are likely running an Electrophilic Aromatic Substitution (EAS) in acidic media (e.g.,
-
Mechanism: In strong acid, the nitrogen is protonated (
). This creates a pyridinium ion, which is highly electron-deficient and deactivates the pyridine ring toward electrophiles ( ). -
Result: The electrophile attacks the benzene ring at positions 5 and 8 (the
-positions of the benzenoid system). These positions are electronically similar, often leading to a difficult-to-separate ~1:1 mixture. -
Corrective Action:
-
Switch Reagents: Use Trihaloisocyanuric acids (TBCA) in acetonitrile. This method has shown high regioselectivity for C5-bromination in 8-substituted quinolines due to specific steric/electronic directing effects [1].
-
Purification: If the mixture is unavoidable, convert the crude oil into the hydrobromide salt . 5-bromo and 8-bromo isomers often have significantly different solubilities as salts, allowing for fractional crystallization [2].
-
FAQ: I am targeting 3-bromoquinoline, but the reaction is messy or stalled.
Diagnosis: You are attempting EAS on a deactivated ring.
-
The Trap: Direct bromination at C3 is thermodynamically disfavored in acidic media. In neutral media, the nitrogen lone pair reacts with
to form an N-bromo complex (charge-transfer complex), which stalls the reaction or leads to degradation. -
Corrective Action:
-
Method A (High Temp): Vapor phase bromination at 300°C favors the 3-position via a radical mechanism, but this is impractical for complex substrates [3].
-
Method B (The "Tetrahydro" Detour): Do not brominate quinoline directly. Instead, brominate 1,2,3,4-tetrahydroquinoline using NBS.[1] The saturated ring is electron-rich (like an aniline). Once brominated, dehydrogenate (aromatize) back to the quinoline using DDQ or MnO2. This is the most reliable lab-scale route [4].
-
FAQ: How do I synthesize 4-bromoquinoline selectively?
Diagnosis: Direct bromination will never yield the 4-isomer selectively due to electronic vectors.
-
Corrective Action: You must use the OH-activation route .
-
Start with 4-hydroxyquinoline (often exists as the quinolone tautomer).
-
React with Phosphorus Oxybromide (
) in DMF. -
Mechanism: The OH group is converted to a leaving group (-O-PBr2), followed by nucleophilic attack by bromide at the 4-position (addition-elimination) [5].
-
Minimizing Poly-Bromination (The "Over-Reaction" Problem)
Over-bromination (dibromo/tribromo species) occurs when the product is as reactive, or more reactive, than the starting material.
Stoichiometry & Temperature Control Matrix
Use this table to adjust your protocol based on the reactivity of your substrate.
| Substrate Type | Risk Level | Recommended Reagent | Temp | Stoichiometry |
| Unsubstituted Quinoline | Low | 25°C | 1.0 eq | |
| 8-Hydroxyquinoline | Critical | NBS | -20°C to 0°C | 0.95 eq |
| 8-Aminoquinoline | High | TBCA [1] | 0°C | 0.5 eq (yields mono) |
| Tetrahydroquinoline | Medium | NBS | 25°C | 1.0 eq (slow addition) |
Protocol Adjustment: The "Inverse Addition" Technique
If you see >10% dibrominated product:
-
Dilution: Dilute your substrate concentration to 0.05 M.
-
Inverse Addition: Do not add the bromine source to the quinoline. Instead, drip the bromine source (diluted) slowly into the quinoline solution. This ensures the concentration of
is always low relative to the unreacted substrate, statistically favoring mono-substitution.
Visualizing the Regioselectivity Landscape
Understanding the electronic "terrain" of the quinoline molecule is the only way to predict side products.
Figure 2: Regioselectivity map showing how reaction conditions shift the site of bromination between the benzene ring (C5/C8) and the pyridine ring (C3/C4).
References
-
RSC Advances (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.[2]
-
BenchChem Technical Guides. Synthesis of 3-Bromoquinoline Derivatives: Troubleshooting & Optimization.
-
ChemicalBook. 4-Bromoquinoline Synthesis Methodologies and Protocols.
-
RSC Advances (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
-
Google Patents (CN109096185A). Synthetic method of 4-bromoquinoline derivatives via TMSBr/HBr.
Sources
- 1. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 2. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
Technical Support Center: Troubleshooting Cross-Coupling of 1-(8-bromoquinolin-2-yl)ethan-1-one
Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing the quinoline scaffold is a cornerstone of medicinal chemistry. However, 1-(8-bromoquinolin-2-yl)ethan-1-one (also known as 2-acetyl-8-bromoquinoline) is notoriously recalcitrant in palladium-catalyzed cross-coupling reactions.
This guide synthesizes field-proven methodologies and mechanistic causality to help you overcome catalyst poisoning, optimize your ligand architecture, and achieve high-yielding cross-couplings with this challenging bidentate substrate.
Mechanistic Workflow: The Chelation Trap vs. Productive Coupling
To solve the reactivity issue, we must first visualize the causality of the failure. The diagram below illustrates how ligand selection dictates whether the catalytic cycle proceeds to transmetalation or collapses into a thermodynamic sink.
Mechanistic divergence in Pd-catalyzed coupling of 2-acetyl-8-bromoquinoline based on ligand choice.
Diagnostic FAQs & Troubleshooting Guide
Q1: Why does my Suzuki/Buchwald coupling with this compound stall immediately after oxidative addition? A1: The poor reactivity is fundamentally driven by the "peri" effect and internal chelation[1]. Upon oxidative addition of the Pd(0) catalyst into the C8–Br bond, the adjacent quinoline nitrogen (N1) strongly coordinates to the electrophilic Pd(II) center[1]. In your specific substrate, the acetyl group at the 2-position provides an additional oxygen donor. This creates a highly stable, rigid bidentate (or pseudo-tridentate) palladacycle[2]. This complex acts as a thermodynamic sink, drastically increasing the activation energy required for the transmetalating agent (e.g., boronic acid or amine) to displace the halide and coordinate to the metal.
Q2: Standard phosphines (PPh3, dppf) are yielding <15% product. Which ligand systems are best suited to overcome this N,O-chelation effect? A2: You must abandon standard triaryl or bidentate phosphines. To disrupt the internal chelation, you need ligands with extreme steric bulk and high electron density, such as Buchwald's dialkylbiaryl phosphines (e.g., XPhos or SPhos ). The massive steric profile of the dicyclohexyl/diisopropyl groups physically forces the quinoline nitrogen out of the palladium coordination plane. Simultaneously, the electron-rich nature of the ligand stabilizes the monoligated L–Pd(0) active species and accelerates the rate-limiting transmetalation step[3].
Q3: How should I optimize the base and solvent to facilitate transmetalation? A3: Because the Pd(II) intermediate is highly stabilized, you must maximize the nucleophilicity of your coupling partner. For Suzuki-Miyaura couplings, a biphasic solvent system (e.g., THF/H₂O or 1,4-Dioxane/H₂O in a 2:1 ratio) is critical[3]. The water is not just a solvent; it actively participates by hydrating the base (preferably a strong, soluble base like K₃PO₄) to rapidly form the reactive trihydroxyborate intermediate[3]. Anhydrous conditions will almost certainly lead to reaction stalling.
Q4: If ligand optimization is insufficient, can I modify the substrate to prevent catalyst poisoning? A4: Yes. If the acetyl oxygen is exacerbating the chelation, you can temporarily mask the ketone via ketalization (e.g., reacting with ethylene glycol to form a 1,3-dioxolane derivative). This removes the carbonyl oxygen's coordinating ability and introduces sp³ steric bulk at the 2-position, further discouraging N1 coordination to the palladium center. The ketal can be easily deprotected post-coupling using mild aqueous acid.
Quantitative Data: Ligand Efficiency Comparison
The table below summarizes the expected performance of various ligand classes when attempting cross-coupling on 8-bromoquinoline derivatives, highlighting the necessity of steric disruption.
| Ligand Class | Example Ligand | Relative Transmetalation Rate | Chelation Disruption Capability | Typical Yield (8-BQ Substrates) |
| Triarylphosphines | PPh₃ | Low | Poor (Allows N-coordination) | < 15% |
| Bidentate Phosphines | dppf, BINAP | Low-Moderate | Poor (Forms stable resting states) | 10 - 30% |
| N-Heterocyclic Carbenes | IPr, IMes | Moderate-High | Good | 50 - 70% |
| Dialkylbiaryl Phosphines | XPhos, SPhos | High | Excellent (Steric repulsion) | 75 - 90% |
Self-Validating Experimental Protocol
Suzuki-Miyaura Coupling of this compound using XPhos Pd G3 This protocol utilizes a third-generation Buchwald precatalyst to ensure rapid, quantitative generation of the active L-Pd(0) species without the need for high-temperature reduction.
Reagents:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.5 equiv)
-
XPhos Pd G3 precatalyst (0.04 - 0.05 equiv)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
Degassed THF : Deionized H₂O (3:1 v/v)
Step-by-Step Methodology:
-
Solid Reagent Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound, the boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Atmosphere Exchange (Critical): Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with dry Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the highly electron-rich XPhos ligand, which would immediately kill the catalytic cycle.
-
Solvent Addition: Syringe in the degassed THF and H₂O.
-
Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 75 °C and stir vigorously for 6 to 12 hours.
-
Self-Validation Checkpoint 1: Within the first 15 minutes of heating, the reaction mixture should transition from a turbid, pale suspension to a deep red/brown homogeneous solution. This color change visually validates the successful deprotonation of the G3 precatalyst and the generation of the active monoligated Pd(0) species.
-
-
Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc).
-
Self-Validation Checkpoint 2: If the starting material remains unconsumed after 4 hours but the boronic acid is depleted, protodeboronation is outcompeting transmetalation. In future runs, lower the temperature to 65 °C or slowly dose the boronic acid via syringe pump.
-
-
Workup: Cool the mixture to room temperature. Dilute with CH₂Cl₂ or EtOAc (30 mL) and wash with water (2 × 10 mL). Extract the aqueous layer once with organic solvent. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
References
-
Alatawi, O. M., et al. (2021). Pyrrolylquinoline-BF2 and BPh2 BODIPY-Type Analogues: Synthesis, Structural Analysis and Photophysical Properties. Crystals, 11(9), 1103. Available at:[Link]
-
Literature on 2-acetyl-8-bromoquinoline as a tridentate precursor. Phosphine-Iminoquinoline Iron Complexes for Ethylene Polymerization and Copolymerization. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(8-bromoquinolin-2-yl)ethan-1-one
The structural characterization of synthetic molecules is a cornerstone of chemical research and development. NMR spectroscopy stands as the most powerful tool for elucidating the precise structure of organic compounds. This guide explains the causal relationships between the molecular structure of 1-(8-bromoquinolin-2-yl)ethan-1-one and its spectral features, providing a self-validating system for spectral interpretation.
Molecular Structure and Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering system for the quinoline ring is employed. The acetyl group is at position 2, and the bromine atom is at position 8.
Caption: Molecular structure and numbering of this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted spectrum for the title compound is based on the analysis of substituent effects and comparison with known analogs, such as 8-bromo-2-methylquinoline[1] and quinoline itself.[2][3]
The electron-withdrawing acetyl group at C-2 will significantly deshield the adjacent proton (H-3). The bromine atom at C-8, also an electronegative substituent, will influence the chemical shifts of the protons on the carbocyclic ring (H-5, H-6, H-7).
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Comparative Insights |
| -COCH₃ | ~ 2.85 | Singlet (s) | N/A | The methyl protons are isolated and appear as a singlet. The chemical shift is slightly downfield due to the adjacent carbonyl group. This is comparable to the methyl signal in 8-bromo-2-methylquinoline (δ 2.82 ppm).[1] |
| H-3 | ~ 8.25 | Doublet (d) | J3,4 ≈ 8.5 | This proton is part of an AB system with H-4. The strong deshielding effect of the C-2 acetyl group places it significantly downfield. |
| H-4 | ~ 8.15 | Doublet (d) | J4,3 ≈ 8.5 | Coupled to H-3, this proton appears as a doublet. Its position is characteristic of the H-4 proton in 2-substituted quinolines. |
| H-5 | ~ 8.05 | Doublet of Doublets (dd) | J5,6 ≈ 8.2, J5,7 ≈ 1.4 | Experiences ortho coupling to H-6 and meta coupling to H-7. The shift is similar to that observed for H-5 in 8-bromo-2-methylquinoline (δ ~8.02 ppm).[1] |
| H-6 | ~ 7.45 | Triplet (t) or Doublet of Doublets (dd) | J6,5 ≈ 8.2, J6,7 ≈ 7.6 | Coupled to both H-5 and H-7. The resulting signal is often a triplet if the coupling constants are similar. This region is consistent with H-6 in 8-bromo-2-methylquinoline (δ ~7.33 ppm).[1] |
| H-7 | ~ 7.80 | Doublet of Doublets (dd) | J7,6 ≈ 7.6, J7,5 ≈ 1.4 | Experiences ortho coupling to H-6 and meta coupling to H-5. The influence of the adjacent bromine atom at C-8 shifts it downfield, comparable to the H-7 signal in 8-bromo-2-methylquinoline (δ 7.73 ppm).[1] |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Carbonyl carbons are particularly distinct, appearing far downfield.[4] The chemical shifts of aromatic carbons are influenced by the attached substituents.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |
| -C OCH₃ | ~ 26.0 | Typical range for a methyl carbon adjacent to a carbonyl group. |
| -C =O | ~ 198.0 | Carbonyl carbons in ketones are strongly deshielded and appear in a characteristic low-field region (160-220 ppm).[4] |
| C-2 | ~ 155.0 | Attached to the electron-withdrawing acetyl group and the ring nitrogen, this carbon is significantly deshielded. |
| C-3 | ~ 122.0 | A protonated aromatic carbon adjacent to the substituted C-2. |
| C-4 | ~ 137.5 | A protonated aromatic carbon, typically downfield in quinoline systems. |
| C-4a | ~ 129.0 | A quaternary carbon at the ring junction. Quaternary carbons often show weaker signals. |
| C-5 | ~ 130.0 | Protonated carbon on the bromo-substituted ring. |
| C-6 | ~ 128.5 | Protonated carbon on the bromo-substituted ring. |
| C-7 | ~ 127.0 | Protonated carbon on the bromo-substituted ring. |
| C-8 | ~ 124.0 | A quaternary carbon directly attached to bromine. The heavy atom effect of bromine causes a slight upfield shift compared to an unsubstituted carbon. |
| C-8a | ~ 147.0 | A quaternary carbon at the ring junction, adjacent to the nitrogen atom, resulting in a downfield shift. |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology is recommended for the characterization of this compound.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation :
-
Accurately weigh 5-10 mg of solid this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), inside a clean, dry vial. The choice of solvent is critical as it must dissolve the compound and provide a deuterium signal for the spectrometer to "lock" onto.[5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Transfer the resulting solution into a 5 mm NMR tube.
-
-
Spectrometer Setup :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This step ensures the stability of the magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and maximizes spectral resolution, resulting in sharp, well-defined signals.
-
-
¹H NMR Acquisition :
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).
-
Acquire the Free Induction Decay (FID) using a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay (e.g., 2 seconds) between scans to allow for the complete relaxation of protons, ensuring accurate signal integration.[6]
-
-
¹³C NMR Acquisition :
-
Tune the probe to the ¹³C frequency.
-
Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).[4]
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.
-
Employ proton decoupling (broadband) to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon.
-
-
Data Processing :
-
Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain NMR spectrum.
-
Perform phase and baseline corrections to ensure accurate peak representation.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
-
Assign the peaks in both spectra based on chemical shifts, multiplicities, and coupling constants, using the comparative data in this guide.
-
Conclusion
This guide provides a robust, predicted ¹H and ¹³C NMR dataset for this compound, grounded in established spectroscopic principles and comparative analysis with known molecular structures. By detailing the expected spectral features and providing a comprehensive experimental protocol, this document serves as a valuable resource for researchers, enabling confident structural verification and facilitating further research and development involving this compound.
References
Sources
Technical Validation: Mass Spectrometry Profiling of 1-(8-bromoquinolin-2-yl)ethan-1-one
Executive Summary
1-(8-bromoquinolin-2-yl)ethan-1-one (CAS: 1355018-24-4) is a critical halogenated heterocyclic building block, frequently employed in the synthesis of metal-chelating ligands and biologically active Schiff bases.[1] Its structural integrity—specifically the regiospecificity of the bromine at the C8 position and the acetyl group at C2—is paramount for downstream efficacy.
This guide objectively compares the analytical performance of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) for this specific analyte.[2] Furthermore, it details the LC-MS/MS methodology required to distinguish this molecule from its positional isomers (e.g., the 6-bromo analog), a common impurity in quinoline synthesis that standard UV-HPLC often fails to resolve.
Part 1: Molecular Profile & Theoretical MS Behavior
Before selecting an ionization mode, the analyst must understand the physicochemical properties governing the molecule's gas-phase behavior.
| Property | Value | MS Implication |
| Formula | Monoisotopic Mass: 248.98 Da ( | |
| Isotopes | Distinctive 1:1 doublet at | |
| Basicity | Quinoline Nitrogen | High Proton Affinity (PA). Readily forms |
| LogP | ~2.84 | Moderately lipophilic; suitable for Reverse Phase LC. |
The "Peri-Effect" in Mass Spectrometry
The 8-bromo substituent is in the "peri" position relative to the ring nitrogen. Unlike the 6-bromo isomer, the 8-bromo group exerts significant steric pressure on the nitrogen lone pair.
-
Expert Insight: In ESI, this steric crowding can slightly suppress ionization efficiency compared to the unhindered 6-bromo isomer. However, it also creates a unique fragmentation signature (Ortho/Peri effects) involving the loss of the acetyl group, which is critical for structural confirmation.
Part 2: Comparative Analysis of Ionization Alternatives
For the trace analysis or purity profiling of this compound, the choice of ion source dictates sensitivity and fragmentation control.
Comparison 1: ESI vs. APCI (The Core Decision)
| Feature | Alternative A: ESI (Electrospray Ionization) | Alternative B: APCI (Atmospheric Pressure Chemical Ionization) | Verdict |
| Mechanism | Solution-phase ionization (Soft). Relies on Nitrogen protonation. | Gas-phase ionization (Harder). Relies on corona discharge.[2][4][5] | ESI Wins for sensitivity. |
| Sensitivity | High. The basic quinoline nitrogen protonates easily ( | Moderate. Efficient, but higher background noise for this mass range. | ESI is the Gold Standard here. |
| Fragmentation | Minimal in-source fragmentation. Clean | Higher in-source fragmentation.[6] Risk of thermal degradation of the acetyl group. | ESI preserves the molecular ion. |
| Matrix Tolerance | Low. Susceptible to ion suppression from salts/matrices. | High. Robust against non-polar matrix interferences. | APCI is preferred only in complex crude reaction mixtures. |
Scientific Conclusion: For purified samples or standard drug development workflows, Positive Mode ESI (ESI+) is the superior alternative. The quinoline nitrogen acts as a pre-charged site, yielding limits of detection (LOD) in the low ng/mL range. APCI should be reserved for crude reaction monitoring where high solvent flow rates (>1 mL/min) or non-polar solvents are used.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed as a self-validating system: the presence of the specific bromine isotope pattern serves as an internal check for method success.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL Acetonitrile (MeCN) . (Avoid MeOH if transesterification is a risk, though unlikely with ketones).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:MeCN + 0.1% Formic Acid.
-
Why Formic Acid? It lowers the pH to ~2.7, ensuring the quinoline nitrogen is fully protonated (
), maximizing ESI+ signal.
-
LC-MS/MS Parameters (ESI+)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. (The bromo-quinoline is lipophilic and will elute late, approx. 3.5 - 4.0 min).
MS Settings (Triple Quadrupole)
-
Polarity: Positive (
). -
Capillary Voltage: 3500 V.
-
Gas Temp: 300°C.
-
Scan Mode: Full Scan (m/z 100–500) for ID; MRM for Quant.
Fragmentation Logic (MS/MS)
To validate the structure, you must observe the specific breakdown of the acetyl group while retaining the bromine.
Primary Transition (Quantifier):
-
Precursor:
250 ( ) -
Product:
235 ( ) -
Mechanism:[7] Alpha-cleavage of the methyl group from the ketone.
Secondary Transition (Qualifier):
-
Precursor:
250 -
Product:
207 ( ) -
Mechanism:[7] Loss of the entire acetyl group (
), leaving the bare bromo-quinoline cation.
Part 4: Visualization of Workflows & Pathways
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher in selecting the correct ionization mode based on sample purity and matrix complexity.
Caption: Decision matrix for selecting ESI vs. APCI based on sample matrix and solvent compatibility.
Diagram 2: MS/MS Fragmentation Pathway
This diagram illustrates the mechanistic degradation of the molecule in the collision cell, critical for distinguishing it from impurities.
Caption: Proposed ESI-MS/MS fragmentation pathway showing the retention of the Bromine isotope signature.
Part 5: Data Interpretation & Troubleshooting
Distinguishing Isomers (8-Bromo vs. 6-Bromo)
A common synthesis pitfall is the formation of the 6-bromo isomer.
-
Mass Spec: Both isomers have identical masses (250.09) and similar fragmentation.
-
Differentiation Strategy:
-
Retention Time: The 8-bromo isomer is generally more lipophilic (elutes later) than the 6-bromo isomer due to the shielding of the nitrogen lone pair (peri-effect), which reduces interaction with the polar mobile phase in Reverse Phase LC.
-
Ratio of Transitions: In MS/MS, the ratio of the
to fragments often differs. The 8-bromo isomer, being more sterically crowded, may favor the complete loss of the acetyl group ( 207) more readily than the 6-bromo isomer to relieve steric strain.
-
Common Failure Modes
-
Signal Suppression: If the characteristic doublet (
250/252) is not observed, check the mobile phase pH. Neutral pH often fails to ionize the quinoline nitrogen efficiently. Ensure 0.1% Formic Acid is present. -
Adduct Formation: In APCI, look for
( 272) or Solvent Adducts ( ) which can confuse mass assignment.
References
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry of Organic Compounds. Retrieved from [Link]
-
AxisPharm. (n.d.). Electrospray (ESI) vs APCI Mass Analysis Comparison. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 3. 1-(8-Bromoquinolin-2-yl)ethanone [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. acgpubs.org [acgpubs.org]
Comparative Biological Activity of Bromoquinoline Isomers: A Technical Guide
This guide provides an in-depth technical comparison of biologically active bromoquinoline isomers and their derivatives. It is designed for researchers and drug development professionals, focusing on the critical Structure-Activity Relationships (SAR) that dictate how the position of the bromine atom influences pharmacological efficacy.[1]
Executive Summary & Chemical Context
The quinoline scaffold is a privileged structure in medicinal chemistry.[2][3] However, its biological activity is not inherent to the ring system alone but is heavily modulated by substituents.[2] Bromination —specifically the regiochemistry of the bromine atom—induces profound changes in the molecule's electronic distribution (via the inductive effect), lipophilicity (LogP), and steric landscape.
This guide focuses on the "isomerism of efficacy," comparing how shifting the bromine position (e.g., from C-5 to C-7 or C-3) transforms an inert scaffold into a potent antimicrobial or anticancer agent.
Key Isomeric Scaffolds Analyzed[4]
-
5-Bromoquinoline derivatives: Often associated with metabolic stability and enhanced lipophilicity.
-
7-Bromoquinoline derivatives: Critical for modulating chelation strength in 8-hydroxyquinolines.
-
5,7-Dibromoquinoline derivatives: The "sweet spot" for synergistic potency in both antimicrobial and anticancer applications.
-
3/6-Bromoquinoline derivatives: Often show reduced activity in direct cytotoxicity assays but serve as crucial intermediates for complex functionalization.
Comparative Biological Activity[1][5]
Anticancer Activity: The 8-Hydroxyquinoline Paradigm
The most distinct isomeric comparison exists within the 8-hydroxyquinoline (8-HQ) class. The hydroxyl group at C-8 is essential for metal chelation (Zn++, Cu++), which is the primary mechanism of cytotoxicity (inhibiting metalloenzymes like MMPs or generating ROS).
Isomeric Performance Data:
| Compound Isomer/Derivative | Target Cell Lines | IC50 (µM) | Activity Profile | Mechanism of Action |
| 5,7-Dibromo-8-HQ | HeLa, HT29, C6 | 5.45 – 15.4 | High | Topoisomerase I inhibition; DNA laddering (Apoptosis).[4] |
| 5-Bromo-8-HQ | HeLa, MCF-7 | 20.0 – 35.0 | Moderate | Weak intercalation; ROS generation. |
| 3,6,8-Tribromoquinoline | HeLa, HT29 | > 100 (Inactive) | None | Lack of 8-OH group prevents chelation; Br at 3,6 is insufficient. |
| 7-Bromo-8-HQ | General | 25.0 – 40.0 | Moderate | Steric hindrance near chelating N-atom can reduce metal binding stability. |
Key Insight: The 5,7-dibromo substitution pattern (e.g., in Compound 11 from recent literature) creates a "lipophilic pincer." The bromine at C-7 increases the acidity of the C-8 phenol (via inductive withdrawal), strengthening metal binding, while the C-5 bromine enhances membrane permeability.
Antimicrobial & Antifungal Activity
Positional isomerism dictates selectivity between bacterial and mammalian membranes. In "isoamphipathic" quinoline designs, the position of the bromine relative to the cationic center is critical.
-
Ortho-isomers (relative to functional handle): Show high selectivity for bacterial membranes (low MIC, high HC50 for hemolysis).
-
Meta/Para-isomers: Often exhibit non-specific toxicity, lysing both bacterial and mammalian cells.
Comparative MIC Data (Staphylococcus aureus):
| Isomer / Derivative | MIC (µg/mL) | Selectivity Index (SI) | Notes |
| 5,7-Dibromo-8-HQ | 0.5 – 2.0 | High | Disrupts cell wall integrity; chelates essential bacterial iron. |
| 5-Chloro-7-iodo-8-HQ (Clioquinol) | 1.0 – 4.0 | Moderate | Reference standard; mixed halogenation mimics the di-bromo effect. |
| 6-Bromoquinoline | > 64 | N/A | Inactive as a simple heterocycle without the 8-OH pharmacophore. |
| 9-Bromo-indolizinoquinoline | 0.031 (MRSA) | Very High | Specialized fused system; Br position critical for DNA Gyrase binding. |
Structure-Activity Relationship (SAR) Logic
The biological divergence of these isomers is not random. It follows specific mechanistic rules:
-
The Chelation Rule: For 8-hydroxyquinolines, electron-withdrawing groups (Br) at C-5 and C-7 lower the pKa of the hydroxyl group, stabilizing the anionic species required for metal chelation.
-
The Lipophilicity Rule: Bromine is highly lipophilic. Placing it at C-5 (an exposed position) maximizes interaction with the hydrophobic pockets of enzymes like Topoisomerase or DNA Gyrase.
-
The Steric Rule: Bromine at C-2 or C-8 (if no OH is present) often interferes with the nitrogen lone pair, disrupting hydrogen bonding or coordination.
Visualization: SAR Decision Logic
The following diagram illustrates the decision tree for predicting activity based on bromine position.
Caption: SAR Logic Flowchart determining biological potency based on bromine regiochemistry and scaffold functionalization.
Experimental Protocols
To replicate the comparative data, the following self-validating protocols are recommended.
In Vitro Cytotoxicity: MTT Assay
Purpose: Quantify the antiproliferative effect of isomers on cancer cell lines (e.g., HeLa, HT29).
-
Preparation:
-
Seed cells (1 × 10⁴ cells/well) in 96-well plates using DMEM supplemented with 10% FBS.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Treatment:
-
Dissolve bromoquinoline isomers in DMSO (Stock: 10 mM).
-
Prepare serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µM) in culture medium. Critical: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.
-
Add 100 µL of treatment to wells. Include Positive Control (5-Fluorouracil) and Negative Control (0.1% DMSO only).
-
-
Incubation:
-
Incubate for 48 hours.
-
-
Development:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours (viable cells reduce MTT to purple formazan).
-
Aspirate medium carefully. Dissolve formazan crystals in 100 µL DMSO.
-
-
Quantification:
-
Measure absorbance at 570 nm using a microplate reader.
-
Validation: The Z-factor of the assay should be > 0.5.
-
Calculate IC50 using non-linear regression (Log(inhibitor) vs. response).
-
Mechanism of Action: Topoisomerase I Inhibition
Purpose: Verify if the isomer targets DNA replication machinery (common for 5,7-dibromo derivatives).
-
Reaction Mix: Combine supercoiled plasmid DNA (pBR322, 0.5 µg), Human Topoisomerase I (1 Unit), and assay buffer.
-
Challenge: Add test isomer (25 µM) to the mix.
-
Incubation: 37°C for 30 minutes.
-
Termination: Add stop buffer (SDS/Proteinase K).
-
Analysis: Electrophoresis on 1% agarose gel with EtBr.
-
Result Interpretation:Active isomers prevent relaxation, maintaining the DNA in a supercoiled band (fast migration). Inactive isomers allow Topo I to relax DNA (slow migration nicked/relaxed bands).
-
Visualization: Experimental Workflow
The following diagram details the Topoisomerase I inhibition workflow, a critical validation step for anticancer bromoquinolines.
Caption: Workflow for validating Topoisomerase I inhibition. Retention of supercoiled DNA indicates activity.
References
-
Ökten, S., et al. (2017).[3] A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery. Retrieved from [Link]
-
Ghosh, C., et al. (2023).[5] Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. Chemical Science. Retrieved from [Link]
-
Yang, Z., et al. (2011). Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Çakmak, O., et al. (2025).[3] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 5. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Structure-Activity Relationship (SAR) of 8-Bromoquinoline Derivatives
Topic: Structure-Activity Relationship (SAR) of 8-Bromoquinoline Derivatives Content Type: Publish Comparison Guide
Executive Summary
Objective: This guide provides a technical analysis of 8-bromoquinoline derivatives, focusing on their structure-activity relationships (SAR) in oncology and microbiology. It objectively compares these derivatives against standard 8-hydroxyquinoline analogs and non-halogenated precursors.
Key Insight: While 8-hydroxyquinoline (8-HQ) relies on metal chelation for its bioactivity, 8-bromoquinoline derivatives function through distinct steric and electronic mechanisms. The bulky bromine atom at the C-8 position modulates lipophilicity (LogP) and blocks metabolic hydroxylation, often resulting in superior bioavailability and Topoisomerase I inhibition compared to their non-halogenated counterparts.
Chemical Foundation & SAR Logic
The Scaffold Architecture
The quinoline ring is a privileged scaffold. The specific placement of the bromine atom at Position 8 (C-8) creates a unique "molecular handle." Unlike the hydroxyl group in 8-HQ, the C-8 bromine is not a hydrogen bond donor, nor does it chelate metals effectively. Instead, it serves two critical roles:
-
Steric Occlusion: It prevents metabolic attack at the C-8 position.
-
Electronic Modulation: It exerts an inductive electron-withdrawing effect, altering the pKa of the quinoline nitrogen.
SAR Visualization
The following diagram illustrates the functional impact of substitutions on the quinoline core, highlighting the specific role of the C-8 Bromine compared to alternatives.
Figure 1: Functional mapping of the quinoline scaffold, contrasting the C-8 Bromine effect against the C-8 Hydroxyl benchmark.
Comparative Performance Analysis
Anticancer Activity (Cytotoxicity)
Research indicates that 8-bromoquinoline derivatives often outperform non-halogenated analogs in specific cancer lines due to enhanced cell permeability.
Comparative Data: IC50 Values (µg/mL) Data synthesized from Ökten et al. (2017, 2025) and comparative benchmarks.
| Compound Class | Specific Derivative | Target: HeLa (Cervical) | Target: HT29 (Colon) | Mechanism of Action |
| 8-Bromo | 8-Bromo-6-cyanoquinoline | ~12.5 | ~14.2 | Topoisomerase I Inhibition |
| 8-Bromo | 6,8-Dibromotetrahydroquinoline | 18.7 | 22.1 | DNA Groove Binding |
| Alternative | 8-Hydroxyquinoline (Unsubstituted) | >50.0 | >50.0 | Weak Chelation |
| Benchmark | 5,7-Dibromo-8-hydroxyquinoline | 5.4 | 6.7 | Strong Chelation + Apoptosis |
| Control | 5-Fluorouracil (5-FU) | 4.2 | 5.1 | Antimetabolite |
Analysis:
-
Potency: While the Benchmark (5,7-dibromo-8-hydroxyquinoline) shows the highest potency due to dual mechanisms (chelation + halogenation), the 8-bromo-6-cyanoquinoline demonstrates significant activity without the requirement for a hydroxyl group.
-
Selectivity: 8-bromo derivatives show a distinct "groove-binding" mode with DNA, differing from the intercalative mode of planar 8-hydroxyquinolines.
Antimicrobial Efficacy
In antimicrobial applications, the 8-bromo substituent acts as a lipophilic driver, aiding penetration through bacterial cell walls.
-
vs. Gram-Positive: 8-bromo derivatives show moderate activity (MIC 25-50 µg/mL).
-
vs. Mycobacterium tuberculosis: 8-bromo derivatives are generally less active than 8-methoxy or 8-hydroxy analogs unless coupled with a bulky group (e.g., n-decyl) at the 8-position to block efflux pumps.
Experimental Protocols
Protocol A: Synthesis of 6,8-Dibromoquinoline (Precursor)
Rationale: Direct bromination is regioselective. This protocol ensures high purity for SAR screening.
-
Reagents: Quinoline (1 eq), Bromine (
, 2.5 eq), Sodium Acetate (buffer), Glacial Acetic Acid (solvent). -
Procedure:
-
Dissolve quinoline in glacial acetic acid under stirring.
-
Add NaOAc to buffer the HBr byproduct.
-
Add
dropwise over 30 minutes at room temperature. -
Heat to reflux (110°C) for 4 hours.
-
Quench: Pour mixture into ice-cold water containing sodium bisulfite (to neutralize excess bromine).
-
Isolation: Filter the precipitate. Recrystallize from ethanol.
-
-
Validation:
H NMR should show loss of signals at C-6 and C-8.
Protocol B: Topoisomerase I Relaxation Assay
Rationale: To verify if the 8-bromo derivative acts via enzyme inhibition (mechanism identified in Section 3).
-
Components: Supercoiled plasmid DNA (pBR322), Recombinant Human Topoisomerase I, Test Compound (8-bromo derivative).
-
Workflow:
-
Incubate DNA (0.25 µg) with Topo I (1 U) and Test Compound (varying concentrations) in relaxation buffer for 30 min at 37°C.
-
Termination: Add SDS/Proteinase K to stop reaction.
-
Readout: Electrophoresis on 1% agarose gel.
-
Result: Presence of supercoiled DNA bands indicates inhibition of Topo I (enzyme failed to relax the DNA).
-
Mechanism of Action (Pathway)
The following diagram details the specific signaling pathway engaged by 8-bromoquinoline derivatives leading to cancer cell death.
Figure 2: Pharmacodynamic pathway of 8-bromoquinoline derivatives inducing apoptosis via Topoisomerase I inhibition.
References
-
Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.[1][2] Letters in Drug Design & Discovery.[1][2] Link
-
BenchChem Technical Support. (2025). A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers.[2][3][4] BenchChem Guides.[4] Link
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities.[2] PMC. Link
-
Prati, F., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI Molecules. Link
-
Lu, D., et al. (2013). Synthesis and structure-activity relationship of 8-substituted protoberberine derivatives as a novel class of antitubercular agents. PLoS One. Link
Sources
A Predictive Antimicrobial Spectrum Analysis of 1-(8-bromoquinolin-2-yl)ethan-1-one in the Quinolone Landscape
An In-depth Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug resistance, the quinolone scaffold remains a cornerstone of synthetic antibiotic development. This guide provides a comprehensive comparative analysis of the predicted antimicrobial spectrum of a novel quinolone derivative, 1-(8-bromoquinolin-2-yl)ethan-1-one , against established quinolone antibiotics. While direct experimental data for this specific compound is not yet publicly available, this document leverages extensive structure-activity relationship (SAR) data from the broader quinolone class to offer a scientifically grounded prediction of its potential efficacy.
This analysis is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by providing not only a theoretical framework for the compound's activity but also detailed experimental protocols for its empirical validation.
The Quinolone Core: A Legacy of Potent Antibacterial Action
Quinolone antibiotics exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to an accumulation of double-stranded DNA breaks and subsequent cell death.
The clinical utility of quinolones has evolved through generations, with structural modifications significantly expanding their spectrum of activity. Early quinolones like nalidixic acid were primarily effective against Gram-negative bacteria. The introduction of a fluorine atom at the C-6 position, giving rise to the fluoroquinolones, marked a significant breakthrough, enhancing their potency and broadening their spectrum to include Gram-positive organisms.[2][3]
Structural Dissection of this compound: A Predictive Analysis
The antimicrobial profile of a quinolone is intricately linked to the nature and position of its substituents. Here, we dissect the structure of this compound and predict its activity based on established SAR principles.
| Structural Feature | Observation in this compound | Predicted Impact on Antimicrobial Spectrum |
| Core Scaffold | Quinolone | Possesses the fundamental bicyclic system necessary for targeting bacterial topoisomerases.[1] |
| N-1 Substituent | Unsubstituted | The absence of a substituent at the N-1 position, such as the cyclopropyl or ethyl group found in many potent fluoroquinolones, may limit its overall antibacterial potency.[1][2] |
| C-2 Substituent | Acetyl group (-C(=O)CH3) | While many potent quinolones are unsubstituted at C-2, the presence of a substituent at this position has been explored.[1] An acetyl group may influence the compound's interaction with the target enzymes, potentially in an unfavorable manner compared to the unsubstituted analogs. |
| C-3 Substituent | Carboxylic acid absent | The 3-carboxylic acid group is a critical pharmacophore for quinolone activity, essential for binding to the DNA gyrase.[1] The absence of this group in this compound is a significant deviation from the classical quinolone structure and is predicted to dramatically reduce or eliminate its antibacterial activity through the traditional mechanism. |
| C-4 Carbonyl | Present | The 4-keto group is essential for the antibacterial activity of quinolones.[1] |
| C-6 Position | Unsubstituted (No Fluorine) | Lacks the C-6 fluorine atom characteristic of fluoroquinolones. This is expected to result in lower potency against both Gram-positive and Gram-negative bacteria compared to fluoroquinolones like ciprofloxacin or levofloxacin.[2] |
| C-7 Substituent | Unsubstituted | The C-7 position is a key site for modification to modulate the spectrum and potency. The absence of a substituent, typically a piperazinyl or other nitrogen-containing heterocycle, will likely result in a narrower spectrum of activity, particularly against Gram-negative bacteria and atypical pathogens.[2] |
| C-8 Substituent | Bromo group (-Br) | Substitution at the C-8 position can influence activity. A halogen at this position has been shown in some cases to enhance antibacterial activity.[4] This is the most promising feature of the molecule for potential antimicrobial action, although it is unlikely to compensate for the lack of other critical pharmacophoric elements. |
Overall Predicted Antimicrobial Spectrum:
Based on this structural analysis, This compound is predicted to have limited, if any, clinically relevant broad-spectrum antibacterial activity. The absence of the critical 3-carboxylic acid group is the most significant factor leading to this prediction. While the 8-bromo substituent might confer some level of antimicrobial effect, it is unlikely to function through the classical DNA gyrase/topoisomerase IV inhibition pathway. It is possible the compound could exhibit activity through an alternative mechanism or show efficacy against specific, niche pathogens. However, compared to established quinolones, its spectrum is anticipated to be narrow and its potency significantly lower.
Experimental Validation: A Roadmap for Antimicrobial Profiling
To empirically determine the antimicrobial spectrum of this compound, a series of standardized in vitro assays are required. The following protocols provide a comprehensive framework for this evaluation.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for the synthesis and antimicrobial testing of novel quinolone derivatives.
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the in vitro susceptibility of microorganisms to an antimicrobial agent.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Stock solution of this compound
-
Bacterial or fungal cultures in the logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C for bacteria, 30°C for fungi)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth within the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
-
Inoculation:
-
Add the diluted microbial suspension to each well of the microtiter plate containing the antimicrobial dilutions.
-
-
Controls:
-
Growth Control: A well containing only the inoculated broth with no antimicrobial agent.
-
Sterility Control: A well containing only uninoculated broth.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Comparative Analysis with Established Quinolones
The following table provides a hypothetical comparison based on the structural analysis of this compound against well-established quinolones. The predicted MIC values are qualitative estimates to guide experimental design.
| Compound | Key Structural Features | Predicted Antibacterial Spectrum | Predicted Potency (MIC Range) |
| Nalidixic Acid | First-generation quinolone, N-1 ethyl group, no C-6 fluorine, no C-7 piperazinyl group. | Primarily Gram-negative (Enterobacteriaceae). | Moderate (µg/mL) |
| Ciprofloxacin | Second-generation fluoroquinolone, N-1 cyclopropyl group, C-6 fluorine, C-7 piperazinyl group. | Broad-spectrum: Excellent Gram-negative, good Gram-positive, and some atypical coverage.[5] | High (low µg/mL to ng/mL) |
| Levofloxacin | Third-generation fluoroquinolone, N-1 substituted, C-6 fluorine, C-7 piperazinyl derivative. | Broad-spectrum: Excellent Gram-negative and improved Gram-positive (especially Streptococcus pneumoniae) and atypical coverage.[5] | High (low µg/mL) |
| This compound (Predicted) | No N-1 substituent, C-2 acetyl, no C-3 carboxylic acid, no C-6 fluorine, no C-7 substituent, C-8 bromo. | Very narrow or no significant broad-spectrum activity. Potential for activity against specific organisms. | Low (high µg/mL to inactive) |
Conclusion and Future Directions
While the in-silico analysis of this compound suggests a limited potential as a broad-spectrum antibacterial agent due to the absence of key pharmacophoric features, empirical testing remains crucial. The presence of the 8-bromo substituent warrants investigation, as it may confer activity through an alternative mechanism or against a narrow range of pathogens.
The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this and other novel quinolone derivatives. Should this compound exhibit unexpected activity, further studies to elucidate its mechanism of action would be a critical next step. This could involve assays to determine its effect on bacterial DNA synthesis or screening against a broader panel of microbial targets.
The journey of antibiotic discovery is one of incremental advances and unexpected findings. A thorough investigation of novel chemical entities, even those that deviate from established pharmacophores, is essential in the ongoing battle against antimicrobial resistance.
References
- Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships of the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706.
- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20.
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
- Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of Medical Microbiology, 44(5), 320-324.
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1, 2, 4-triazoles: potential antimicrobial agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708.
- King, D. E., Malone, R., & Lilley, S. H. (2000). New classification and update on the quinolone antibiotics. American family physician, 61(9), 2741-2748.
- Martinez, J. L., Sanchez, M. B., Martinez-Solano, L., & Blazquez, J. (2008). The biology of quinolone resistance. The quinolones, 111-138.
- Sharma, P. C., Jain, A., & Jain, S. (2009). Fluoroquinolone antibacterials: a review on chemistry, microbiology and therapeutic prospects. Acta Poloniae Pharmaceutica, 66(6), 587-604.
- Van Bambeke, F., Michot, J. M., Van Eldere, J., & Tulkens, P. M. (2005). Quinolones in 2005: an update. Clinical microbiology and infection, 11(4), 256-275.
- Clinical and Laboratory Standards Institute. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- European Committee on Antimicrobial Susceptibility Testing. (2021). Breakpoint tables for interpretation of MICs and zone diameters. Version 11.0.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Ruzin, A., & Bradford, P. A. (2008). The biology of quinolone resistance. The quinolones, 139-166.
- Sun, N., et al. (2020). Design, synthesis, and antibacterial evaluation of novel N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives. European Journal of Medicinal Chemistry, 187, 111956.
Sources
- 1. rroij.com [rroij.com]
- 2. journals.asm.org [journals.asm.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 1-(8-Bromoquinolin-2-yl)ethan-1-one
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & The Mechanistic Challenge
The functionalization of the quinoline scaffold is a cornerstone in the development of novel therapeutics and advanced materials. However, performing a Suzuki-Miyaura cross-coupling on 1-(8-bromoquinolin-2-yl)ethan-1-one presents a unique and formidable synthetic challenge.
The difficulty stems from the "peri-effect" [1]. The 8-position of the quinoline ring is located in direct spatial proximity to the nitrogen atom's lone pair. When a palladium catalyst undergoes oxidative addition into the C8–Br bond, the adjacent nitrogen can rapidly coordinate to the electron-deficient Pd(II) center. This forms a highly stable, thermodynamically dead-end palladacycle, effectively poisoning the catalyst and halting the catalytic cycle before transmetalation can occur[1].
Furthermore, the 2-acetyl group exerts a strong electron-withdrawing effect across the ring. While predictive NMR chemical shift models indicate that this electron deficiency accelerates the initial oxidative addition[2], it paradoxically exacerbates the catalyst poisoning by making the resulting Pd(II) intermediate even more electrophilic and susceptible to nitrogen chelation. Overcoming this requires a strategic selection of palladium precatalysts and ligands designed to physically block chelation while accelerating the overall turnover frequency (TOF).
Comparative Catalyst Performance Data
To establish the optimal conditions for this transformation, we compare three distinct classes of palladium catalyst systems. The data below synthesizes experimental observations for the coupling of this compound with standard arylboronic acids.
| Catalyst System | Ligand Classification | Steric Bulk / Bite Angle | Avg. Yield (%) | TOF (h⁻¹) | Mechanistic Observation |
| Pd(PPh₃)₄ | Monodentate (Phosphine) | Low (Cone angle 145°) | < 20% | < 5 | Severe catalyst poisoning. The small, labile PPh₃ ligands are easily displaced by the quinoline nitrogen, trapping the catalyst. |
| Pd(dppf)Cl₂ | Bidentate (Ferrocene) | Medium (Bite angle 99°) | 65–70% | 25 | The bidentate nature prevents complete N-chelation, but the intermediate remains sterically crowded, slowing reductive elimination. |
| Pd(OAc)₂ + SPhos | Monodentate (Buchwald Biaryl) | High (Extremely Bulky) | > 90% | > 50 | Optimal. The massive steric profile of SPhos physically blocks N-chelation, while its electron-rich nature accelerates the cycle[3]. |
Mechanistic Causality: Why Standard Catalysts Fail
As an application scientist, it is critical to understand why a reaction fails rather than just screening conditions blindly.
-
The Failure of Pd(PPh₃)₄: Triphenylphosphine is an excellent baseline ligand, but it is highly labile. Upon oxidative addition to the 8-bromo position, the quinoline nitrogen displaces a PPh₃ ligand, forming a rigid 5-membered C–Pd–N chelate. This intermediate is too stable to undergo transmetalation with the boronic acid.
-
The Compromise of Pd(dppf)Cl₂: The dppf ligand has a wide bite angle (99°) that forces the palladium center into a geometry that resists displacement by the quinoline nitrogen. While this prevents the "peri-effect" trap, the resulting Pd(II) complex is highly stable, which significantly increases the activation energy required for the final reductive elimination step.
-
The Champion: Pd(OAc)₂ / SPhos: Buchwald ligands like SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) are specifically engineered for these exact steric and electronic challenges. The dicyclohexyl group provides massive steric bulk, acting as a physical shield that prevents the quinoline nitrogen from approaching the palladium center. Simultaneously, the electron-rich dimethoxybiphenyl moiety pumps electron density into the palladium atom, accelerating both the transmetalation and reductive elimination steps before any side reactions can occur[3].
Figure 1: Suzuki catalytic cycle showing the peri-effect trap and the optimal SPhos pathway.
Self-Validating Experimental Protocol: Pd(OAc)₂ / SPhos System
To ensure high reproducibility and trustworthiness, the following protocol is designed as a self-validating system. Built-in analytical checkpoints guarantee that the user can verify the integrity of the reaction at every stage.
Reagents & Stoichiometry
-
Substrate: this compound (1.0 equiv, 1.0 mmol)
-
Coupling Partner: Arylboronic acid (1.5 equiv, 1.5 mmol)
-
Catalyst: Pd(OAc)₂ (0.05 equiv, 5 mol%)
-
Ligand: SPhos (0.10 equiv, 10 mol%)
-
Base: K₃PO₄ (3.0 equiv, 3.0 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere): In a glovebox or using standard Schlenk techniques, charge an oven-dried 25 mL reaction vial with this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Causality Check: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because the bulky SPhos-Pd intermediate requires a strong, soluble base to efficiently facilitate the transmetalation step.
-
Solvent Addition & Degassing: Seal the vial with a PTFE-lined septum. Evacuate and backfill the vial with Argon three times. Inject the 1,4-Dioxane/H₂O mixture (previously sparged with Argon for 30 minutes) via syringe.
-
Catalytic Coupling: Transfer the vial to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 4 to 6 hours. The biphasic nature of the solvent requires high-shear stirring to ensure mass transfer between the aqueous base and the organic catalyst phase.
-
In-Process Control (Self-Validation): After 4 hours, sample 10 µL of the organic layer.
-
TLC Validation: Elute with Hexanes/EtOAc (3:1). The starting material (
) should be completely consumed, replaced by a highly UV-active product spot ( ). -
LC-MS Validation: The mass spectrum must show the target
peak and the complete disappearance of the characteristic 1:1 isotopic doublet (79Br/81Br) of the starting material.
-
-
Aqueous Work-up: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black. Transfer to a separatory funnel, wash with deionized water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography on silica gel using a gradient of Hexanes to 20% EtOAc.
Figure 2: Step-by-step experimental workflow for the optimized Suzuki cross-coupling protocol.
References
- BenchChem. "A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline". BenchChem Technical Guides.
- Kornet, M.M., et al. "Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles". Molecules (PMC).
- Handy, S.T., et al. "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics".
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 1-(8-bromoquinolin-2-yl)ethan-1-one
Executive Summary: At a Glance
Compound: 1-(8-bromoquinolin-2-yl)ethan-1-one CAS: 1355018-24-4 Signal Word: WARNING Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Tract Irritation.[1] Critical Control: Handle exclusively within a certified chemical fume hood to prevent dust inhalation and mucosal irritation.[1]
Risk Assessment & Hazard Identification
This compound is a halogenated quinoline derivative.[1][2][3] While useful as a building block in drug discovery, its pharmacophore shares structural similarities with compounds known to intercalate DNA or cause sensitization.[1] Treat as a potential mutagen until specific toxicological data proves otherwise.[1]
GHS Classification & Hazard Statements
| Hazard Class | Category | Code | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][2][3][4][5] |
| Serious Eye Damage/Irritation | 2 | H319 | Causes serious eye irritation.[1][2][3][4][5] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][2] |
Mechanistic Insight: The presence of the bromine atom at position 8 and the acetyl group at position 2 increases the compound's lipophilicity (LogP ~2.8-3.2), facilitating dermal absorption.[1] The quinoline nitrogen can act as a hydrogen bond acceptor, potentially interacting with biological enzymes if systemic exposure occurs [1, 3].[1]
Personal Protective Equipment (PPE) Matrix
The "Layered Defense" Strategy
PPE must be selected based on the state of matter (Solid vs. Solution).[1] The solid presents a dust inhalation risk, while the solution presents a permeation risk dictated by the solvent.[1]
A. Solid Handling (Weighing & Transfer)
| Zone | PPE Requirement | Technical Justification |
| Respiratory | Fume Hood (Primary) or N95/P100 Respirator (Secondary) | Prevents inhalation of airborne particulates (H335).[1] |
| Hand | Double Nitrile Gloves (0.11 mm min.[1] thickness) | Provides excellent tactile sensitivity for weighing while offering a sacrificial outer layer against dust contamination.[1] |
| Eye | Chemical Safety Goggles | Tighter seal than safety glasses; prevents dust migration into the ocular cavity (H319).[1] |
| Body | Lab Coat (Cotton/Poly blend), Long Sleeves, Closed-toe Shoes | Standard barrier protection against accidental spills.[1] |
B. Solution Handling (Synthesis & Extraction)
Critical Note: When dissolved, the solvent dictates the glove material.[1] The quinoline derivative will "ride" the solvent through the glove material.
| Solvent Used | Recommended Glove Material | Breakthrough Time |
| DCM / Chloroform | PVA (Polyvinyl alcohol) or Silver Shield (Laminate) | Nitrile degrades in <5 mins.[1] Standard nitrile is UNSAFE for halogenated solvents.[1] |
| DMSO / DMF | Butyl Rubber (0.3 mm) | Nitrile offers moderate protection (~30 mins), but Butyl is superior for prolonged contact.[1] |
| Methanol / Ethanol | Nitrile (Standard) | Excellent resistance (>480 mins).[1] |
Operational Handling Protocol
Phase 1: Weighing & Static Control
Objective: Prevent aerosolization of the fine yellow powder.[1]
-
Environment: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or temporarily stop the sash draft during the exact read moment (resume immediately after).
-
Static Elimination: Use an ionizing gun or anti-static brush on the spatula and weighing boat.[1] Halogenated heterocycles are prone to static charge, causing "jumping" of particles.[1]
-
Transfer: Do not pour from the stock bottle. Use a micro-spatula to transfer small amounts to a weighing boat.[1]
Phase 2: Dissolution
Objective: Minimize exothermic splashing and vapor generation.[1]
-
Sequence: Always add Solvent to Solid , never Solid to Solvent. This prevents a "puff" of dust from being displaced by the liquid.[1]
-
Vessel: Use a round-bottom flask or vial with a septum cap. Avoid open beakers.
Phase 3: Decision Logic for PPE Selection
The following workflow illustrates the decision process for selecting safety gear based on the experimental stage.
Figure 1: PPE Selection Logic Flow.[1] Note that standard nitrile gloves are insufficient for solutions involving halogenated solvents or DMSO.[1]
Emergency Response & Spill Management
Scenario A: Dry Powder Spill
-
Isolate: Evacuate the immediate area (3-5 meters).[1]
-
PPE Up: Wear N95 respirator, goggles, and double gloves.[1]
-
Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust dispersal.[1] Do not dry sweep.[1]
-
Clean: Wipe up the damp powder.[1] Place in a sealed bag labeled "Hazardous Solid Waste."
-
Decontaminate: Wash the surface with a 10% soap solution, followed by water.[1]
Scenario B: Solution Spill
-
Ventilate: Ensure fume hood sash is lowered or lab ventilation is maxed.[1]
-
Absorb: Use a universal absorbent pad or vermiculite.[1]
-
Disposal: Collect in a dedicated "Halogenated Solvent Waste" container.
Figure 2: Immediate Spill Response Workflow.
Storage & Disposal
Storage Conditions
-
Temperature: Store at Room Temperature (15-25°C) [3, 4].
-
Atmosphere: Keep container tightly closed. Store in a dry, well-ventilated place.
-
Segregation: Keep away from Strong Oxidizing Agents (e.g., nitric acid, permanganates) to prevent violent reactions [8].[1]
Waste Disposal (P501)[1]
-
Solid Waste: Dispose of pure compound in a container labeled "Hazardous Waste - Toxic Solids."[1]
-
Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).[1]
-
Contaminated PPE: Gloves and weighing boats must be treated as solid hazardous waste, not regular trash.[1]
References
-
CymitQuimica. (2024).[1][2] 1-(8-Bromoquinolin-2-yl)ethanone Product Information & CAS Data.Link[1]
-
Fluorochem. (2024).[1][2] Safety Data Sheet: 1-(8-Bromoquinolin-2-yl)ethanone (CAS 1355018-24-4).[1][6][7]Link[1]
-
Sigma-Aldrich. (2024).[1] this compound Safety & Properties.Link[1]
-
ChemScene. (2024). 1-(3-Bromoquinolin-5-yl)ethan-1-one Safety Data (Read-Across Reference).Link
-
Fisher Scientific. (2023).[1] Safety Data Sheet: Quinoline Derivatives and Handling.[1][2]Link[1]
-
TCI Chemicals. (2025).[1][5] Safety Data Sheet: Bromoisoquinoline Derivatives.[1]Link[1]
-
PubChem. (2025).[1] GHS Classification Summary for Halogenated Quinolines.Link[1]
-
NOAA CAMEO Chemicals. (n.d.).[1] Quinoline Hazards and Reactivity Profile.[1][3]Link[1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
